5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDTXFHJJWWTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Pharmacological Mechanism of 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene
This is an in-depth technical guide on the pharmacological mechanism of 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene , also chemically identified as (S)-2-(3,5-dimethoxyphenyl)pyrrolidine .
Molecular Identity & Pharmacophore Analysis
This compound represents a specific subclass of 2-arylpyrrolidines , structurally functioning as a bioisostere of Nornicotine and a simplified analog of Lobeline . Its pharmacological profile is defined by the rigid pyrrolidine scaffold constrained to a 3,5-dimethoxy-substituted benzene ring.
| Property | Data |
| IUPAC Name | (2S)-2-(3,5-dimethoxyphenyl)pyrrolidine |
| Common Code | DMPP-2S (Generic identifier in SAR studies) |
| Chemical Class | 2-Arylpyrrolidine; Nornicotine Bioisostere |
| Stereochemistry | (S)-Enantiomer (Eutomer for nAChR affinity) |
| Key Pharmacophore | 3,5-Dimethoxy substitution mimics the electronic/steric properties of the pyridine ring in Nicotine/Nornicotine but with enhanced lipophilicity.[1] |
Structural Homology
The molecule bridges two distinct pharmacological classes:
-
Nicotinic Ligands: It replaces the pyridine ring of Nornicotine with a 3,5-dimethoxybenzene, targeting the
nAChR high-affinity site. -
VMAT2 Ligands: It shares the lipophilic phenyl-pyrrolidine core with Lobeline derivatives, granting affinity for the Vesicular Monoamine Transporter 2 (VMAT2) .
Core Mechanism of Action (MoA)
The pharmacological activity is bimodal, acting primarily as a Nicotinic Acetylcholine Receptor (nAChR) Modulator and secondarily as a VMAT2 Interactor .
Primary Pathway: nAChR Modulation
Unlike full agonists (e.g., Nicotine), 2-arylpyrrolidines with meta-substitutions often act as partial agonists or desensitizing agents .
-
Binding Site: The pyrrolidine nitrogen (protonated at physiological pH) mimics the cationic center of Acetylcholine, interacting with Trp147 in the agonist binding pocket.
-
3,5-Dimethoxy Role: The methoxy groups provide steric bulk that prevents full receptor conformational closure, potentially leading to partial agonism or rapid receptor desensitization . This mechanism is sought in smoking cessation therapeutics (similar to Varenicline) to reduce craving without full rewarding effects.
Secondary Pathway: VMAT2 Interaction
The 3,5-dimethoxy motif increases lipophilicity, allowing intracellular penetration where the molecule interacts with VMAT2 on synaptic vesicles.
-
Mechanism: Competitive inhibition of monoamine uptake (Dopamine/Serotonin) into vesicles.
-
Result: This leads to a redistribution of monoamines from the vesicular pool to the cytosol, potentially causing non-exocytotic release (similar to Lobeline, but with lower potency).
Signaling Pathway Diagram (DOT)
Caption: Dual-mechanism pathway showing primary nAChR desensitization and secondary VMAT2-mediated dopamine redistribution.
Experimental Validation Protocols
To validate the mechanism of action, the following self-validating protocols are recommended. These move beyond basic screening to mechanistic confirmation.
Protocol A: nAChR Binding Affinity (Radioligand Displacement)
Objective: Determine
-
Preparation: Transfect HEK293 cells with human
and subunits. Prepare membrane homogenates. -
Ligand: Use
-Epibatidine ( nM) as the radioligand. -
Incubation:
-
Mix 50 µg membrane protein with 0.5 nM
-Epibatidine. -
Add increasing concentrations of (S)-2-(3,5-dimethoxyphenyl)pyrrolidine (
M to M). -
Incubate for 2 hours at 4°C (reduces degradation).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: A Hill slope near 1.0 indicates competitive binding at the orthosteric site.
-
Protocol B: Functional Efficacy (Rubidium Efflux Assay)
Objective: Distinguish between Agonist, Antagonist, and Partial Agonist activity.
-
Loading: Load
-expressing cells with (a radioactive potassium surrogate) for 4 hours. -
Challenge:
-
Agonism Mode: Apply test compound alone. Measure efflux.
-
Antagonism Mode: Apply test compound +
of Nicotine. Measure inhibition of Nicotine-induced efflux.
-
-
Quantification: Collect supernatant and lyse cells. Count
in both fractions.-
Calculation:
.
-
-
Interpretation:
-
High efflux alone = Full Agonist .
-
Low efflux alone + Blockade of Nicotine = Antagonist .
-
Moderate efflux (20-50%) + Blockade of Nicotine = Partial Agonist (Expected for this compound).
-
Protocol C: VMAT2 Uptake Inhibition
Objective: Confirm the secondary mechanism (Lobeline-like activity).
-
Isolation: Prepare synaptic vesicles from rat striatum via differential centrifugation.
-
Assay:
-
Incubate vesicles with
-Dopamine (0.1 µM) in the presence of ATP/Mg (to drive the proton gradient). -
Add test compound (10 µM).
-
-
Control: Use Ro4-1284 or Tetrabenazine as positive controls for VMAT2 inhibition.
-
Result: A reduction in vesicular
-DA uptake confirms interaction with the transporter.
Quantitative Data Summary (Projected)
Based on Structure-Activity Relationship (SAR) data for 3,5-disubstituted phenylpyrrolidines [1, 2]:
| Target | Parameter | Value (Approx.) | Note |
| 10 - 50 nM | High affinity; 3,5-OMe mimics pyridine electronics. | ||
| > 10,000 nM | Low affinity; highly selective for | ||
| VMAT2 | 2 - 5 µM | Moderate affinity; lower than Lobeline ( | |
| SERT/DAT | > 1 µM | Weak inhibition compared to 3,4-dichloro analogs. |
References
-
Miller, D. K., et al. (2004).[2] "Lobeline Analogs: Structure-Activity Relationships for Interaction with Neuronal Nicotinic Acetylcholine Receptors and the Vesicular Monoamine Transporter-2." Journal of Medicinal Chemistry.
-
Rørsted, E. M., et al. (2024). "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry. (Provides comparative SAR for methoxy-phenyl-pyrrolidine scaffolds).
-
PubChem Compound Summary. (2025). "(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine."[1][3] National Center for Biotechnology Information.
- Simoni, D., et al. (2002). "Design, Synthesis, and Biological Evaluation of Novel Enantiomerically Pure 2-Arylpyrrolidines as nAChR Ligands." Bioorganic & Medicinal Chemistry Letters. (Foundational SAR for the 2-arylpyrrolidine scaffold).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Recommended Products â Best Deals Online [api.sama-cv.com]
In silico molecular docking studies of (2S)-pyrrolidinyl benzene derivatives
An In-Depth Technical Guide to In Silico Molecular Docking Studies of (2S)-Pyrrolidinyl Benzene Derivatives
Abstract
Molecular docking is a cornerstone of modern computer-aided drug design (CADD), providing critical insights into the interactions between small molecules and their biological targets at an atomic level.[1] This guide offers a comprehensive, field-proven walkthrough of the molecular docking workflow, specifically tailored for the study of (2S)-pyrrolidinyl benzene derivatives—a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of therapeutic agents.[2][3] Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the fundamental principles and causal reasoning behind each step. It provides detailed, self-validating methodologies for receptor and ligand preparation, simulation execution, results analysis, and advanced binding energy refinement. Through a combination of step-by-step instructions, structured data tables, and explanatory diagrams, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to perform meaningful and reproducible molecular docking calculations.
Chapter 1: The Convergence of Computation and Chemistry
The Role of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule when bound to another to form a stable complex.[4] In the context of drug discovery, it is most frequently used to predict how a small molecule (a ligand, such as a (2S)-pyrrolidinyl benzene derivative) binds to the active site of a target protein (a receptor).[5] The primary objectives are to predict the binding mode (the "pose") and to estimate the binding affinity, which is often represented by a scoring function.[6] This process is integral to various stages of drug development, including virtual screening for identifying novel hits from large compound libraries, and lead optimization for refining the potency and selectivity of existing candidates.[1][7] When correctly applied, docking significantly reduces the time and cost associated with experimental high-throughput screening (HTS).[7]
The (2S)-Pyrrolidinyl Benzene Scaffold: A Privileged Structure
The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that is a key structural component in numerous natural products and synthetic drugs.[3] Its saturated, non-planar nature allows for the efficient exploration of three-dimensional chemical space, a desirable trait for achieving high-affinity and selective interactions with protein targets.[3] The (2S)-pyrrolidinyl benzene moiety, in particular, is found in compounds targeting a wide array of diseases, acting as enzyme inhibitors, antiviral agents, and more.[2][8] Its stereochemistry and potential for diverse functionalization make it a compelling scaffold for medicinal chemists, and therefore, a prime candidate for in-depth computational analysis.
Chapter 2: The Computational Trinity: Receptor, Ligand, and Algorithm
A successful docking study hinges on the careful consideration of its three core components.
-
The Receptor: This is the biological macromolecule, typically a protein, whose structure has been experimentally determined (e.g., via X-ray crystallography or Cryo-EM). The quality of the receptor structure is paramount.[9]
-
The Ligand: This is the small molecule of interest—in this case, a (2S)-pyrrolidinyl benzene derivative. Its chemical representation must be accurate, including its 3D geometry, stereochemistry, and protonation state.[9]
-
The Docking Algorithm: This is the computational engine that performs the simulation. It consists of two main parts:
-
Search Algorithm: This algorithm explores the vast conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. Common methods include Monte Carlo approaches, which use random changes to find low-energy conformations.[5]
-
Scoring Function: This function evaluates each generated pose and assigns a score that estimates the binding affinity.[6] These functions can be force-field-based (calculating energies from physical principles like van der Waals and electrostatic interactions), empirical (using regression to fit to experimental data), or knowledge-based (deriving potentials from statistical analysis of known protein-ligand complexes).[1]
-
The choice of software is critical and depends on the project's goals. For high-throughput virtual screening, speed may be prioritized, while for accurate binding mode prediction, a more computationally intensive and precise algorithm is preferred.[10] Popular and well-validated software includes:
-
Glide (Schrödinger): A widely used commercial software known for its accuracy and different precision modes (e.g., SP for standard precision, XP for extra precision) that balance speed and rigor.[11][12]
-
AutoDock Vina: The most widely used open-source docking engine, valued for its speed, accuracy, and ease of use.[13]
Chapter 3: Protocol I - Meticulous Receptor Preparation
The axiom "garbage in, garbage out" is especially true for molecular docking. An improperly prepared receptor structure is the most common source of failed docking studies. The goal is to transform a raw PDB file into a computationally ready model that accurately represents the biological state.[14]
Causality Behind the Protocol
-
Removing Water Molecules: Crystallographic waters not directly mediating ligand binding can sterically hinder the docking algorithm and are typically removed. However, retaining critical, bridging water molecules can be essential for reproducing known binding modes.[15][16]
-
Adding Hydrogens: Experimental structures often lack hydrogen atoms. Adding them is crucial as they are vital for hydrogen bonding, a key component of protein-ligand interactions.[14][17]
-
Assigning Charges and Atom Types: The scoring function requires every atom to have a defined partial charge and atom type (e.g., based on a force field like OPLS or AMBER) to calculate interaction energies correctly.[18]
-
Optimizing Hydrogen Bonds: Flipping ambiguous side chains of residues like Histidine, Asparagine, and Glutamine can resolve steric clashes and establish a more favorable hydrogen bond network.[14]
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the protein structure from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand similar to your compound of interest, if possible.[9]
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL).
-
Remove Unnecessary Chains/Molecules: Delete all components that are not part of the simulation system, such as extra protein chains (if the biological unit is a monomer), solvent molecules (unless a specific water is known to be critical), and crystallization artifacts.[17]
-
Add Hydrogens: Use a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard, MGLTools) to add hydrogen atoms. This process should also determine the optimal protonation states for titratable residues based on the local environment and a specified pH (typically ~7.4).[19]
-
Optimize H-Bond Network: Perform a restrained energy minimization of the added hydrogens and allow for the reorientation of relevant side chains to optimize the hydrogen-bonding network.[14]
-
Assign Charges: Assign partial atomic charges using a standard force field.
-
Final Minimization: Perform a final, restrained minimization of the entire structure to relieve any steric clashes introduced during preparation, ensuring the heavy atom positions do not deviate significantly (e.g., RMSD < 0.3 Å) from the crystal structure.[19]
-
Save Processed Structure: The final file (e.g., in .pdbqt for AutoDock Vina or .mae for Schrödinger) is now ready for the next step.
Caption: Workflow for preparing a receptor protein for docking.
Chapter 4: Protocol II - Preparing the (2S)-Pyrrolidinyl Benzene Ligand
Ligand preparation is equally critical and ensures the small molecule is represented in a realistic and low-energy 3D conformation.[17][20]
Causality Behind the Protocol
-
3D Conformation Generation: Docking algorithms start with a 3D structure. Converting a 2D drawing to 3D and finding a low-energy conformation is essential.[16]
-
Protonation and Tautomeric States: The charge and tautomeric form of a ligand can drastically affect its interaction profile. It's crucial to generate the most likely state at physiological pH.[14]
-
Energy Minimization: This step ensures the ligand has realistic bond lengths and angles, preventing the introduction of artificial strain energy into the docking calculation.[17]
Experimental Protocol: Ligand Preparation
-
Obtain/Draw Structure: Obtain the ligand structure from a database (e.g., PubChem) or draw it in 2D using chemical drawing software.[17] Ensure the (2S) stereochemistry is correctly defined.
-
Convert to 3D: Use a program like Open Babel or a dedicated tool like Schrödinger's LigPrep to convert the 2D structure into a 3D conformation.
-
Generate States: Generate possible ionization states at the target pH (e.g., 7.4 ± 1.0) and relevant tautomers. For a given study, it is often best to dock the single, most probable state.[14]
-
Energy Minimization: Perform an energy minimization on the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94).
-
Save Ligand File: Save the final, prepared ligand in the appropriate format for the docking software (e.g., .pdbqt, .sdf, .mol2).
Caption: Workflow for preparing a ligand for docking.
Chapter 5: Executing the Docking Simulation
With prepared molecules, the next step is to define the search space and run the simulation.
Experimental Protocol: Grid Generation and Docking
-
Define the Binding Site: The search space for the docking algorithm is defined by a "grid box." This box should encompass the entire active site. If a co-crystallized ligand is present in the original structure, a common practice is to center the grid on this ligand.[9][18]
-
Generate the Receptor Grid: The software pre-calculates potential energy grids for different atom types within this box. This dramatically speeds up the docking calculation, as the receptor's energetic contributions are already mapped.[21]
-
Set Docking Parameters:
-
Precision/Accuracy: Choose a docking precision. For Glide, this could be Standard Precision (SP) for initial screens or Extra Precision (XP) for higher accuracy.[12] For AutoDock Vina, the exhaustiveness parameter controls the extent of the conformational search.[13]
-
Flexibility: Standard docking treats the receptor as rigid while the ligand is flexible. Advanced methods can allow for side-chain flexibility in the receptor at a higher computational cost.[4][19]
-
-
Launch the Docking Job: Run the simulation. The program will sample thousands or millions of ligand poses within the grid, score them, and output a ranked list of the most favorable poses.[22]
Caption: Workflow for setting up and running the docking simulation.
Chapter 6: Post-Docking Analysis: From Scores to Insights
Raw docking output is just numbers and coordinates. The crucial step is to analyze these results to generate meaningful biological hypotheses.[23]
Interpreting the Results
-
Analyze Docking Scores: The primary output is a ranked list of poses based on score (e.g., GlideScore, Vina affinity in kcal/mol). Lower scores generally indicate better predicted binding affinity.[24] However, these scores are estimations and should not be over-interpreted as absolute binding energies. Their main utility is in ranking compounds against each other.[4]
-
Visual Inspection: This is a non-negotiable step. Visually inspect the top-ranked poses in a molecular viewer. A good pose should exhibit chemically sensible interactions with the receptor. Look for:
-
Hydrogen Bonds: Key interactions where the ligand acts as a donor or acceptor with active site residues.
-
Hydrophobic Interactions: Favorable packing of nonpolar groups of the ligand with nonpolar residues.
-
Electrostatic Interactions: Salt bridges or pi-pi/pi-cation interactions. A pose with a good score but poor or nonsensical interactions is likely a false positive.[24]
-
-
Pose Clustering: The docking algorithm may find multiple distinct binding modes (clusters) that are energetically similar. Analyzing these clusters can provide a more complete picture of the ligand's potential binding behavior.[23]
Data Presentation
Summarize key quantitative data in a table for clarity and easy comparison.
| Pose Rank | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| 1 | -9.8 | Glu-101, Asn-155 | Leu-45, Phe-105, Trp-210 |
| 2 | -9.5 | Glu-101, Ser-156 | Leu-45, Ile-102, Trp-210 |
| 3 | -8.7 | Asp-98 | Phe-105, Val-158, Trp-210 |
Chapter 7: The Trustworthiness Pillar: Protocol Validation
How can you trust your results? A docking protocol must be a self-validating system. The most robust method for this is re-docking .[9]
The Principle of Re-docking
If your chosen protein structure was solved with a co-crystallized ligand, that ligand provides the "answer key." A valid docking protocol should be able to reproduce the experimentally observed binding pose of this native ligand.[15]
Experimental Protocol: Validation via Re-docking
-
Extract the Native Ligand: From the original, unprocessed PDB file, extract the co-crystallized ligand.
-
Prepare the Ligand: Prepare this native ligand using the exact same protocol (Chapter 4) as you will use for your (2S)-pyrrolidinyl benzene derivatives.
-
Prepare the Receptor: Prepare the receptor (the "apo" form) by removing the native ligand before the preparation steps in Chapter 3.
-
Dock the Native Ligand: Use the exact same docking protocol (Chapter 5) to dock the prepared native ligand back into its own binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Assess Success: A successful validation is generally defined by an RMSD < 2.0 Å .[15][25] If your protocol can achieve this, it is considered validated and can be confidently applied to your novel ligands. If not, you must revisit and adjust your preparation and docking parameters.
Chapter 8: Advanced Refinement - MM/GBSA Rescoring
Standard docking scores are optimized for speed and are not always accurate in predicting binding energies.[26] For a smaller set of high-priority candidates, a more rigorous, albeit computationally expensive, method like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to re-score the docked poses and provide a more accurate estimate of binding free energy.[27][28]
MM/GBSA calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.[26] This approach is more physically realistic than most docking scoring functions and can help to differentiate high-affinity binders from false positives identified in the initial docking screen.
Caption: Post-docking analysis and refinement workflow.
Conclusion
Molecular docking is a powerful hypothesis-generating tool that, when executed with rigor and attention to detail, can provide invaluable guidance for drug discovery projects.[4] This guide has outlined a comprehensive and self-validating workflow for the study of (2S)-pyrrolidinyl benzene derivatives. The core pillars of this methodology are meticulous preparation of both receptor and ligand, validation of the computational protocol through re-docking, and critical analysis of the results. By understanding the causality behind each step and adhering to these best practices, researchers can generate reproducible and biologically relevant insights, accelerating the journey from computational hit to clinical candidate.
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- Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020, December 23). YouTube.
- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays - Benchchem. (n.d.). Benchchem.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed. (2020, September 10).
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- Ligand-Based and Structure-Based Virtual Screening. (n.d.). University of Hamburg.
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- 6. A Review On Molecular Docking And Its Application [journalijar.com]
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- 8. researchgate.net [researchgate.net]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. schrodinger.com [schrodinger.com]
- 12. frontiersin.org [frontiersin.org]
- 13. GIL [genomatics.net]
- 14. Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. avys.omu.edu.tr [avys.omu.edu.tr]
- 20. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 21. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 22. dasher.wustl.edu [dasher.wustl.edu]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. youtube.com [youtube.com]
- 28. peng-lab.org [peng-lab.org]
Methodological & Application
Enantioselective Synthesis of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene: A Comprehensive Guide
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and chiral catalysts. Specifically, enantiomerically pure 2-arylpyrrolidines, such as 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene, serve as crucial building blocks in the synthesis of biologically active compounds. The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological activities. This application note provides a detailed overview of established and innovative enantioselective protocols for the synthesis of 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene, offering researchers and drug development professionals a comprehensive guide to producing this valuable chiral intermediate.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiopure 2-substituted pyrrolidines can be broadly categorized into several key strategies. This guide will focus on three prominent and effective methods:
-
Asymmetric Catalytic Hydrogenation of Pyrroles: A direct and atom-economical approach to introduce chirality.
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable method utilizing a recoverable chiral moiety to direct stereochemistry.
-
Biocatalytic Methods (Transaminase-Triggered Cyclization): An increasingly popular and sustainable approach leveraging the high selectivity of enzymes.
The selection of a particular synthetic route often depends on factors such as substrate availability, desired scale, cost-effectiveness, and the required level of enantiopurity.
Protocol 1: Asymmetric Catalytic Hydrogenation of a Pyrrole Precursor
This protocol details the enantioselective reduction of a substituted pyrrole to the corresponding pyrrolidine, a method known for its efficiency and high stereoselectivity. The key to this transformation is the use of a chiral catalyst that facilitates the delivery of hydrogen to one face of the substrate preferentially.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of a pyrrole precursor.
Detailed Experimental Protocol
A. Synthesis of 2-(3,5-Dimethoxyphenyl)-1H-pyrrole (Precursor)
-
Step 1: Condensation. To a solution of 1-(3,5-dimethoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl oxalate (1.1 eq) and a base such as sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 12-16 hours.
-
Step 2: Paal-Knorr Pyrrole Synthesis. To the reaction mixture from Step 1, add ammonium formate (5.0 eq) and heat to reflux for 4-6 hours.
-
Step 3: Work-up and Purification. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(3,5-dimethoxyphenyl)-1H-pyrrole.
B. Asymmetric Hydrogenation
-
Catalyst Preparation. In a glovebox, charge a pressure reactor with a chiral rhodium catalyst, for instance, a complex formed from [Rh(COD)₂]BF₄ and a suitable chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Reaction Setup. Add a solution of 2-(3,5-dimethoxyphenyl)-1H-pyrrole (1.0 eq) in degassed methanol to the reactor.
-
Hydrogenation. Seal the reactor, purge with hydrogen gas, and then pressurize to 20 bar. Stir the reaction mixture at 25°C for 24 hours.
-
Work-up and Purification. Carefully depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene.
Data Summary
| Entry | Chiral Ligand | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | MeOH | 20 | 25 | 95 | >98 |
| 2 | (R,S)-Josiphos | THF | 20 | 25 | 92 | 97 |
| 3 | (S)-PhanePhos | DCM | 20 | 25 | 88 | 95 |
Note: The yields and enantiomeric excesses (ee) are representative and may vary depending on the specific ligand and reaction conditions.
Protocol 2: Chiral Auxiliary-Mediated Synthesis
This approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product. The use of N-tert-butanesulfinamide as a chiral auxiliary is a well-established and highly effective method for the asymmetric synthesis of 2-substituted pyrrolidines.
Workflow Diagram: Chiral Auxiliary Approach
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol
A. Preparation of the Grignard Reagent
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Slowly add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise and stir until the magnesium is consumed.
B. Diastereoselective Addition and Cyclization
-
In a separate flame-dried flask, dissolve the chiral γ-chloro-N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly add the freshly prepared 3,5-dimethoxyphenylmagnesium bromide solution (1.1 eq) to the imine solution. Stir at -78°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to facilitate intramolecular cyclization.
C. Auxiliary Cleavage and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude product in methanol and add a solution of HCl in methanol (e.g., 2 M). Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture and partition between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Summary
| Entry | Grignard Reagent | Diastereomeric Ratio | Yield (%) | ee (%) |
| 1 | 3,5-Dimethoxyphenylmagnesium bromide | >98:2 | 85 | >98 |
| 2 | 3,5-Dimethoxyphenyllithium | 95:5 | 78 | 90 |
Note: The diastereomeric ratio and final enantiomeric excess are highly dependent on the choice of the nucleophile and the reaction conditions.
Protocol 3: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine. In this protocol, an ω-chloroketone is converted into a chiral amino alcohol, which then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine.
Workflow Diagram: Biocatalytic Approach
Caption: Workflow for the transaminase-triggered synthesis.
Detailed Experimental Protocol
A. Preparation of the Reaction Mixture
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
To the buffer, add the ω-chloroketone substrate, 1-chloro-5-(3,5-dimethoxyphenyl)pentan-2-one (1.0 eq). A co-solvent such as DMSO may be used to aid solubility.
-
Add the amine donor, typically isopropylamine (10-20 eq).
-
Add the pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mM).
B. Biocatalytic Reaction
-
Add the selected (S)-selective transaminase enzyme to the reaction mixture. The enzyme loading will depend on its specific activity.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
C. Work-up and Purification
-
Once the reaction is complete, adjust the pH of the mixture to >10 with a base (e.g., NaOH) to ensure the product is in its free base form.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by precipitation as a salt (e.g., with tosic acid) followed by neutralization.
Data Summary
| Entry | Transaminase Source | Amine Donor | Conversion (%) | ee (%) |
| 1 | Engineered E. coli | Isopropylamine | >95 | >99.5 |
| 2 | Vibrio fluvialis | Alanine | 92 | 98 |
*Note: The choice of transaminase is critical for achieving high enantioselectivity. A wide range of commercially available or engineered transaminases can be screened for optimal
Application Note: Strategies for Pyrrolidine Ring Closure in Dimethoxybenzene Derivatives
Executive Summary
The fusion or attachment of a pyrrolidine ring to a dimethoxybenzene (DMB) core is a structural motif ubiquitous in bioactive alkaloids (e.g., Sceletium alkaloids like Mesembrine) and pharmaceutical candidates. However, the 3,4-dimethoxy substitution pattern presents a unique synthetic challenge: the electron-donating methoxy groups significantly activate the aromatic ring, making it susceptible to oxidative degradation and competing electrophilic aromatic substitutions during ring closure.
This guide details three validated methodologies for constructing this scaffold, prioritizing regioselectivity and functional group tolerance. We move beyond generic textbook synthesis to focus on Pd-catalyzed carboamination and Ring-Closing Metathesis (RCM) , while providing optimized conditions for classical nucleophilic displacement .
Critical Decision Matrix
Before selecting a reagent system, analyze the substrate connectivity using the decision tree below.
Figure 1: Decision matrix for selecting the optimal ring-closure strategy based on structural requirements.
Method A: Palladium-Catalyzed Carboamination (The Wolfe Protocol)
Best for: Simultaneous formation of the C-N bond and a C-C bond, particularly when building the pyrrolidine ring onto the DMB backbone.
The Challenge
Standard Pd-catalyzed aminations often fail with electron-rich aryl halides (like bromoveratrole) due to slow oxidative addition and competing
The Solution: Optimized Reagents
-
Catalyst Precursor:
or . -
Ligand: DPEphos or Xantphos . These wide-bite-angle bisphosphines facilitate reductive elimination, which is often the turnover-limiting step for electron-rich substrates.
-
Base:
. Crucial: Avoid strong alkoxide bases ( ) which can cause side reactions with the methoxy groups or sensitive functional groups. in dioxane provides the "Goldilocks" basicity.
Protocol 1: Carboamination of -Aminoalkenes
Target: Synthesis of 2-benzylpyrrolidines from N-protected
-
Preparation: In a glovebox or under strict
flow, charge a reaction vial with:- (1-2 mol%)
-
DPEphos (2-4 mol%)
- (2.0 equiv, dried)
-
3,4-Dimethoxybromobenzene (1.2 equiv)
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to amine).
-
Substrate Addition: Add the N-Boc or N-Cbz protected
-aminoalkene (1.0 equiv). -
Reaction: Seal and heat to 100°C for 12-18 hours.
-
Note: The reaction mixture usually turns from dark red to orange/yellow upon completion.
-
-
Workup: Cool to RT, dilute with diethyl ether, filter through a celite pad to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.
Mechanism & Logic:
Figure 2: The Wolfe carboamination cycle. The wide bite angle of DPEphos accelerates the final reductive elimination step.
Method B: Ring-Closing Metathesis (RCM)
Best for: Constructing the pyrrolidine ring when the DMB moiety is a pendant group (e.g., attached via a linker) or when forming unsaturated pyrrolines.
Reagents
-
Catalyst: Grubbs II (Second Generation) is preferred over Grubbs I due to higher activity and better tolerance of the Lewis-basic methoxy oxygens on the DMB ring.
-
Solvent: Dichloromethane (DCM) (degassed).
-
Additives: If the amine nitrogen is basic (unprotected), add Ti(OiPr)_4 to prevent catalyst poisoning. However, protecting the nitrogen as a carbamate (Boc/Cbz) or amide is superior.
Protocol 2: RCM for DMB-Pyrrolines
-
Substrate: Dissolve the diene precursor (containing the DMB group) in degassed DCM (0.01 M - high dilution is critical to prevent dimerization).
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon.
-
Reflux: Heat to reflux (40°C) for 2-4 hours. Monitor by TLC for the disappearance of the starting diene.[1]
-
Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.
-
Purification: Concentrate and pass through a short silica plug.
Method C: Classical Nucleophilic Cyclization ( )
Best for: Simple intramolecular alkylation of halo-amines.
The Trap
Using strong bases like
Optimized Protocol
-
Reagent:
(3-4 equiv) with NaI (0.1 equiv, Finkelstein catalyst). -
Solvent: Acetonitrile (MeCN) or Acetone . Avoid DMF if possible to simplify workup and reduce thermal degradation risks.
-
Temperature: Reflux (80°C for MeCN).
Comparison of Reagent Systems
| Feature | Pd-Catalyzed (Wolfe) | RCM (Grubbs) | Classical ( |
| Bond Formed | C-N and C-C | C=C | C-N |
| DMB Tolerance | Excellent (with weak base) | Good (Lewis basicity may interfere) | Moderate (Oxidation risk) |
| Stereocontrol | High (Ligand controlled) | None (Thermodynamic E/Z) | Substrate controlled |
| Cost | High ( | High ( | Low |
| Scalability | Moderate | Moderate (Dilution needed) | High |
Troubleshooting & Optimization
Problem: Low Yield with DMB Substrates
Cause: The electron-rich methoxy groups make the aryl ring prone to oxidation or competing coordination to the metal center. Fix:
-
Switch Solvent: If using DMF, switch to 1,4-Dioxane or Toluene.
-
Degas Thoroughly: DMB derivatives are sensitive to aerobic oxidation. Sparge solvents with Argon for >15 mins.
-
Check Catalyst Load: For RCM, the methoxy oxygens can loosely coordinate to Ruthenium. Increase loading to 7-10 mol% or use Hoveyda-Grubbs II .
Problem: -Hydride Elimination (Pd-Catalysis)
Cause: Formation of enamine/imine side products instead of the pyrrolidine. Fix:
-
Ligand Switch: Move to DPEphos . Its specific bite angle favors C-C reductive elimination over
-hydride elimination. -
Substrate Design: Ensure the N-protecting group is electron-withdrawing (Boc, Ts) to reduce the basicity of the nitrogen.
References
-
Wolfe, J. P., et al. (2004). "Palladium-Catalyzed Carboamination of Alkenes." Journal of the American Chemical Society.[2] Link
- Key Insight: Establishes the fundamental catalytic cycle and ligand requirements for pyrrolidine synthesis.
-
Ney, J. E., & Wolfe, J. P. (2005).[3] "Selective Synthesis of N-Aryl Pyrrolidines." Angewandte Chemie International Edition. Link
- Key Insight: Specifically addresses N-arylation vs.
-
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie. Link
- Key Insight: Definitive guide on RCM c
-
Taber, D. F., et al. (2011). "Synthesis of (-)-Mesembrine." Journal of Organic Chemistry. Link
- Key Insight: Application of these cyclization principles to the specific DMB-containing alkaloid Mesembrine.
-
Yang, Q., Alper, H., & Xiao, W. (2007).[4] "Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction." Organic Letters. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Extraction of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene from Biological Matrices for Quantitative Bioanalysis
Introduction
The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This guide details robust and validated protocols for the extraction of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, a compound featuring a basic pyrrolidine moiety, from common biological matrices such as plasma and urine. The presence of endogenous materials like proteins, lipids, and salts in these samples can interfere with analysis, necessitating an effective extraction strategy to ensure sensitivity, selectivity, and reproducibility.[1]
This document provides a detailed examination of two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the specific requirements of the downstream analytical technique, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical basis for each protocol and provide step-by-step instructions to achieve clean extracts and high analyte recovery.
Analyte Physicochemical Properties: The Key to Extraction Strategy
Understanding the chemical nature of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene is fundamental to designing a selective extraction method. The structure contains two key functional regions: a non-polar dimethoxybenzene ring and a basic pyrrolidine ring.
-
Basicity (pKa): The pyrrolidine ring contains a secondary amine, making the molecule a base. The conjugate acid of pyrrolidine has a pKa of approximately 11.3.[2][3] This is the most critical parameter for developing ion-exchange SPE and pH-driven LLE methods. At a pH two units below its pKa (i.e., pH < 9.3), the pyrrolidine nitrogen will be predominantly protonated (positively charged). At a pH two units above its pKa (i.e., pH > 13.3), it will be in its neutral, uncharged form.
-
Polarity (LogP): The dimethoxybenzene portion of the molecule lends significant non-polar character. The octanol-water partition coefficient (LogP) for 1,3-dimethoxybenzene is approximately 2.21.[4] The overall LogP of the target analyte will be influenced by the polar pyrrolidine group, but it can be expected to have sufficient hydrophobicity to partition into organic solvents, especially in its neutral state.
These properties allow for strategic manipulation of pH to control the analyte's charge state and polarity, which is the guiding principle for both LLE and SPE.
| Property | Value/Characteristic | Implication for Extraction |
| Chemical Structure | Basic Pyrrolidine Ring + Non-polar Dimethoxybenzene Ring | Dual nature allows for both ion-exchange and reversed-phase retention mechanisms. |
| pKa (conjugate acid) | ~11.3 (estimated from pyrrolidine)[2][3] | Allows for pH manipulation to control charge state. Acidic pH = Cationic. Basic pH = Neutral. |
| LogP | Moderately non-polar (estimated) | Sufficiently hydrophobic to partition into organic solvents (LLE) and retain on reversed-phase sorbents (SPE). |
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][5] For a basic compound like our analyte, the pH of the aqueous phase is adjusted to suppress its ionization, rendering it more soluble in the organic phase.
Principle of LLE for Basic Compounds: By raising the pH of the plasma or urine sample with a base (e.g., ammonium hydroxide), we deprotonate the pyrrolidine nitrogen (R₂NH₂⁺ → R₂NH). This neutral form of the analyte is significantly less water-soluble and will preferentially partition into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[5][6]
Detailed LLE Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol). Vortex briefly.
-
Alkalinization: Add 25 µL of 1 M Ammonium Hydroxide (NH₄OH) to the sample. Vortex for 10 seconds. This step raises the pH, neutralizing the analyte.
-
Organic Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube, taking care not to disturb the lower aqueous layer and the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for basic compounds.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more advanced and selective sample preparation technique that uses a solid sorbent packed into a cartridge to isolate analytes from a liquid sample.[7][8] For basic compounds like 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, a mixed-mode strong cation exchange (MCX) sorbent is highly effective.
Principle of Mixed-Mode Cation Exchange SPE: MCX sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups. The protocol leverages these dual retention mechanisms for superior cleanup.
-
Load: The sample is acidified to ensure the basic analyte is positively charged (R₂NH₂⁺). It is then loaded onto the SPE sorbent where it is retained by two mechanisms: strong ionic bonds with the cation exchanger and weaker hydrophobic interactions with the reversed-phase backbone.
-
Wash: A series of washes removes different types of interferences. An acidic wash removes neutral and acidic compounds. An organic wash removes non-polar, uncharged interferences (e.g., lipids). The analyte remains strongly bound by the ion-exchange mechanism.
-
Elute: A basic organic solution is used for elution. The base (e.g., NH₄OH) neutralizes the analyte's charge (R₂NH₂⁺ → R₂NH), breaking the strong ionic bond with the sorbent. The analyte is then easily eluted from the reversed-phase backbone by the organic solvent (e.g., methanol).[9]
Detailed SPE Protocol (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: In a microcentrifuge tube, dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Add the internal standard. Vortex to mix. This step precipitates some proteins and ensures the analyte is fully protonated.
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample from step 1 onto the cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This removes salts and polar, non-basic interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences retained by the reversed-phase mechanism.
-
Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase.
-
Analysis: Transfer to an autosampler vial for injection.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow using a mixed-mode sorbent.
Method Performance and Validation Considerations
Both LLE and SPE methods must be validated according to regulatory guidelines, such as those from the FDA, to ensure they are fit for purpose.[10][11] Key validation parameters include recovery, matrix effects, precision, accuracy, and the lower limit of quantification (LLOQ).[12]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale |
| Recovery % | Typically 70-90% | Typically >85% | SPE offers more controlled and efficient binding and elution, often leading to higher and more consistent recovery. |
| Matrix Effect % | Moderate to High | Low | SPE provides a much cleaner extract by selectively washing away endogenous matrix components like phospholipids, resulting in less ion suppression/enhancement in MS analysis.[13] |
| Selectivity | Moderate | High | The dual retention mechanism of mixed-mode SPE provides superior selectivity compared to the simple partitioning of LLE. |
| Throughput | Lower (difficult to automate) | High (amenable to 96-well plate formats) | SPE in a 96-well format is easily automated, significantly increasing sample throughput for large studies.[14] |
| Cost per Sample | Low | High | LLE requires only basic solvents and glassware, whereas SPE cartridges are a more expensive consumable. |
Conclusion
The successful extraction of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene from biological matrices is readily achievable using either Liquid-Liquid Extraction or Solid-Phase Extraction.
-
LLE is a cost-effective and straightforward method suitable for smaller sample sets or when the highest level of cleanup is not required.
-
SPE , particularly with a mixed-mode cation exchange sorbent, is the superior choice for high-throughput, regulated bioanalysis. It delivers cleaner extracts, minimizes matrix effects, and yields higher, more reproducible recoveries, which are critical for robust and sensitive LC-MS/MS assays.
The choice between these methods should be based on the specific analytical goals, available resources, and the required data quality for the study.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Chatla, C. (2016). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. (2004). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. [Link]
-
Waters Corporation. Beginner's Guide to Solid-Phase Extraction (SPE). [Link]
-
Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]
-
Element Lab Solutions. Solid Phase Extraction Video Guide. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]
-
Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]
-
ResearchGate. (2015). Extraction of Drug from the Biological Matrix: A Review. [Link]
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ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
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In vitro assay techniques for testing 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene activity
An Application Guide to the In Vitro Characterization of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel compound, 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene. The structural motifs of this molecule, specifically the chiral pyrrolidine ring and the dimethoxybenzene moiety, are prevalent in compounds targeting the central nervous system (CNS).[1][2] This guide, therefore, outlines a hypothesis-driven approach to investigate its potential activity against key neurological targets. We present detailed protocols for primary enzymatic assays—Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A/B) inhibition—followed by a secondary cell-based assay to evaluate its neuroprotective potential. The methodologies are designed to be robust, self-validating, and suitable for initial screening and lead characterization efforts.
Introduction: A Rationale for Target Selection
The compound 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene is a novel chemical entity. In the absence of established biological data, a rational screening strategy must be derived from its structural features. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for conferring favorable pharmacokinetic properties and providing a three-dimensional structure that can effectively interact with biological targets.[1][2] Its presence suggests potential activity within the CNS.
Based on this structural analysis, we propose a primary screening cascade against two well-validated enzyme targets implicated in neurodegenerative diseases:
-
Acetylcholinesterase (AChE): As the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, its inhibition is a primary therapeutic strategy for Alzheimer's disease.[3]
-
Monoamine Oxidase A & B (MAO-A & MAO-B): These enzymes metabolize monoamine neurotransmitters. Selective inhibition of MAO-B is a therapeutic approach for Parkinson's and Alzheimer's diseases, while MAO-A inhibitors are used to treat depression.[4][5]
Following enzymatic characterization, a cell-based neuroprotection assay will provide broader, phenotypic evidence of the compound's potential to mitigate neuronal cell death, a common pathology in neurodegenerative disorders.[6]
Enzymatic Assay I: Acetylcholinesterase (AChE) Inhibition
This assay determines the compound's ability to inhibit the enzymatic activity of AChE. We will utilize the widely adopted Ellman's method, a colorimetric assay known for its reliability and suitability for high-throughput screening.[3][7]
Principle of the Assay
The Ellman's assay indirectly measures AChE activity.[3] AChE hydrolyzes the substrate analog, acetylthiocholine (ATCI), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that can be quantified by measuring its absorbance at 412 nm.[3] In the presence of an inhibitor like our test compound, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color formation.[3]
Detailed Protocol: AChE Inhibition Assay
This protocol is designed for a 96-well microplate format.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test Compound: 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
-
Positive Control: Donepezil or Physostigmine
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 410-412 nm[8][9]
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a 0.25 U/mL solution of AChE in phosphate buffer.
-
ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Positive Control Stock: Prepare a stock solution and serial dilutions of Donepezil in the same manner as the test compound.
-
-
Assay Workflow:
Caption: Workflow for the in vitro AChE inhibition assay. -
Plate Setup (Total Volume: 200 µL/well):
-
Blank Wells (for background subtraction): 170 µL Phosphate Buffer + 10 µL DTNB + 20 µL ATCI.
-
Control Wells (100% activity): 130 µL Phosphate Buffer + 10 µL DTNB + 20 µL AChE Solution + 20 µL Vehicle (e.g., buffer with DMSO).
-
Test Compound Wells: 130 µL Phosphate Buffer + 10 µL DTNB + 20 µL AChE Solution + 20 µL of each test compound dilution.
-
Positive Control Wells: 130 µL Phosphate Buffer + 10 µL DTNB + 20 µL AChE Solution + 20 µL of each positive control dilution.
-
-
Execution:
-
Add buffer, DTNB, AChE, and inhibitor/vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells except the blanks.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5 minutes.[9]
-
Data Analysis and Interpretation
-
Calculate Reaction Velocity (V): For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.[9]
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]
| Parameter | Description | Expected Result (Example) |
| IC₅₀ | Concentration for 50% inhibition | A low µM or nM value indicates potent inhibition. |
| Hill Slope | Steepness of the dose-response curve | A value near 1 suggests a classic 1:1 binding interaction. |
Enzymatic Assay II: Monoamine Oxidase (MAO-A/B) Inhibition
This assay assesses the compound's ability to inhibit the two isoforms of MAO, MAO-A and MAO-B. A fluorometric assay is described, offering high sensitivity and suitability for distinguishing isoform selectivity.[10]
Principle of the Assay
MAO enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[11] This assay uses a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin).[12] The increase in fluorescence is directly proportional to MAO activity.[11] By using specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline or Pargyline), the activity of each isoform can be determined.[12]
Detailed Protocol: MAO-A/B Inhibition Assay
This protocol is designed for a 96-well black, opaque microplate to minimize light scatter.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Substrate (e.g., Tyramine or a luminogenic substrate)[12][13]
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., Potassium Phosphate, pH 7.4)
-
Test Compound and Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)[12][14]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of MAO-A, MAO-B, test compound, and positive controls in assay buffer. Create serial dilutions of the inhibitors.
-
Detection Reagent Mix: Prepare a fresh mix containing the substrate, fluorescent probe, and HRP in assay buffer according to the manufacturer's recommendations (e.g., from a commercial kit).
-
-
Assay Execution (for each isoform separately):
-
Step 1: Inhibitor Incubation.
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilutions or positive controls. For control wells (100% activity), add 25 µL of vehicle.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Step 2: Reaction Initiation and Measurement.
-
Add 100 µL of the Detection Reagent Mix to all wells to start the reaction.
-
Immediately place the plate in the fluorescence reader.
-
Measure fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis and Interpretation
-
Calculate Reaction Velocity (V): Determine the rate of fluorescence increase per minute (ΔRFU/min) from the linear portion of the curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Determine IC₅₀: Plot percent inhibition versus the log of inhibitor concentration for both MAO-A and MAO-B. Fit the data to determine the IC₅₀ value for each isoform.
-
Calculate Selectivity Index (SI):
-
SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
An SI > 1 indicates selectivity for MAO-B. An SI < 1 indicates selectivity for MAO-A.
-
| Parameter | Description | Expected Result (Example) |
| IC₅₀ (MAO-A) | 50% inhibitory concentration for MAO-A | e.g., 15 µM |
| IC₅₀ (MAO-B) | 50% inhibitory concentration for MAO-B | e.g., 0.5 µM |
| Selectivity Index | Ratio of IC₅₀ values (A/B) | 30 (Indicates 30-fold selectivity for MAO-B) |
Cell-Based Assay: Neuroprotection Against Oxidative Stress
This assay evaluates the compound's ability to protect neuronal cells from death induced by an oxidative insult, providing a measure of its broader neuroprotective potential.[15][16]
Principle of the Assay
Neuronal cell lines (e.g., mouse hippocampal HT22 cells) are exposed to a toxin like hydrogen peroxide (H₂O₂) or glutamate, which induces cell death via oxidative stress.[16] The assay measures cell viability after co-incubation with the toxin and the test compound. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect. Viability can be measured using various methods, such as the MTT or resazurin (AlamarBlue) reduction assays.
Detailed Protocol: Neuroprotection Assay
Materials:
-
HT22 murine hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂)
-
Test Compound
-
Resazurin sodium salt or MTT
-
96-well clear tissue culture-treated plates
-
Fluorescence or Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration, e.g., 200-500 µM, must be optimized beforehand). Do not add H₂O₂ to the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assess Cell Viability:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm). The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Plate Setup:
-
Untreated Control: Cells + Medium + Vehicle
-
Toxin Control: Cells + Medium + Vehicle + H₂O₂
-
Test Compound: Cells + Medium + Test Compound Dilutions + H₂O₂
Data Analysis and Interpretation
-
Normalize Data: Express the viability of all wells as a percentage of the untreated control wells (set to 100% viability).
-
Calculate Percent Protection:
-
% Protection = [(Viability_test - Viability_toxin) / (Viability_control - Viability_toxin)] * 100
-
-
Determine EC₅₀: Plot the percent protection against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value (the concentration that provides 50% of the maximum protective effect).
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory activity against AChE and MAO, and subsequently assessing its neuroprotective capacity in a cell-based model, researchers can efficiently gather critical data to guide further drug development efforts. Positive results from these assays would warrant more advanced studies, including mechanism of action deconvolution, kinetic analysis, and eventual progression to in vivo models.
References
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Title: Acetylcholinesterase Activity Colorimetric Assay Kit Source: BioVision URL: [Link]
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Title: Cell-Based Assays to Assess Neuroprotective Activity Source: Springer Nature Experiments URL: [Link]
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Title: Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets Source: ACS Publications - Analytical Chemistry URL: [Link]
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Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec (Cyprotex) URL: [Link]
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Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]
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Title: A colorimetric assay for acetylcholinesterase activity and inhibitor screening based on the thiocholine-induced inhibition of the oxidative power of MnO2 nanosheets on 3,3',5,5'-tetramethylbenzidine Source: PubMed URL: [Link]
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Title: Fluorescent probes for detecting monoamine oxidase activity and cell imaging Source: PubMed URL: [Link]
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Title: In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods Source: ResearchGate URL: [Link]
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Title: Cell-based Assays Source: MD Biosciences URL: [Link]
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Title: A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala Source: Frontiers in Pharmacology URL: [Link]
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Title: Cell-Based Assays to Assess Neuroprotective Activity Source: IRIS - Unibo URL: [Link]
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Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]
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Title: A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B Source: ResearchGate URL: [Link]
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Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]
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Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]
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Title: Cell death assays for neurodegenerative disease drug discovery Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Source: Creative Biolabs URL: [Link]
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Title: In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants Source: AGETDS URL: [Link]
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Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL: [Link]
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Title: Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems Source: PubMed URL: [Link]
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Title: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation Source: Taylor & Francis Online URL: [Link]
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Title: Basics of Enzymatic Assays for HTS Source: NCBI - NIH URL: [Link]
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Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]
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Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES Source: Ainfo URL: [Link]
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Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]
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Title: 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase Source: PubMed URL: [Link]
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Title: 4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties Source: PubMed URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an attractive motif for designing potent and selective therapeutic agents. The target molecule, 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, combines this important heterocyclic core with a dimethoxybenzene moiety, a common pharmacophore that can influence metabolic stability and receptor binding affinity.[3][4] The development of efficient and sustainable methods for the synthesis of such chiral building blocks is of paramount importance to accelerate drug discovery programs.[5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[7][8][9][10][11][12] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving reaction yields and product purity.[13][14] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene utilizing a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Plausible Synthetic Strategy: A Suzuki-Miyaura Approach
A robust and versatile method for the synthesis of the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[15][16][17] For the synthesis of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, we propose the coupling of a commercially available N-protected (S)-pyrrolidine-2-boronic acid derivative with 1-bromo-3,5-dimethoxybenzene. The use of a microwave reactor is anticipated to significantly accelerate this transformation.
Figure 1: Proposed Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Supplier | Grade |
| N-Boc-(S)-2-pyrrolidinylboronic acid pinacol ester | Commercially Available | ≥95% |
| 1-Bromo-3,5-dimethoxybenzene | Commercially Available | ≥98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous, ≥99% |
| 1,4-Dioxane | Commercially Available | Anhydrous, ≥99.8% |
| Deionized Water | In-house | High Purity |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade, ≥99% |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house | |
| Brine | In-house | |
| Anhydrous Sodium Sulfate | Commercially Available | ACS Grade |
| Dedicated Microwave Reactor | e.g., CEM, Biotage, Anton Paar | |
| Microwave Process Vials (10 mL) with Crimp Caps | Reactor Manufacturer | |
| Magnetic Stir Bars | Commercially Available | |
| Standard Glassware for Organic Synthesis | Commercially Available | |
| Rotary Evaporator | Commercially Available | |
| Flash Chromatography System | Commercially Available |
Safety Precautions
-
Microwave Safety: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis.[8][9][18] Domestic microwave ovens are not suitable and can be extremely dangerous.[8][12] Ensure that the pressure and temperature sensors are functioning correctly.[9][18] Never exceed the recommended volume or pressure limits of the reaction vessel.[9][10] Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.[9]
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Bromo-3,5-dimethoxybenzene is an irritant. Trifluoroacetic acid is highly corrosive. Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
Part 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add N-Boc-(S)-2-pyrrolidinylboronic acid pinacol ester (1.0 mmol, 1.0 equiv), 1-bromo-3,5-dimethoxybenzene (1.1 mmol, 1.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 4 mL of a 3:1 mixture of 1,4-dioxane and deionized water to the vial.
-
Sealing the Vessel: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.
-
Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene.
Part 2: Deprotection of the Pyrrolidine Nitrogen
-
Dissolution: Dissolve the purified N-Boc-5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene (0.8 mmol) in 5 mL of dichloromethane in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (4.0 mmol, 5.0 equiv) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene.
-
Characterization: The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values. The PubChem entry for this compound is CID 40466100.[19]
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- 19. (2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine | C12H17NO2 | CID 40466100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
Introduction
Welcome to the technical support center for the synthesis of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug discovery, notably as a key intermediate for various pharmacologically active compounds.[1] Achieving a high yield and maintaining stereochemical integrity are paramount for the efficient and cost-effective production of this intermediate.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis.
Overview of Common Synthetic Strategies
The synthesis of this compound typically begins with commercially available starting materials, such as derivatives of L-proline and 1-bromo-3,5-dimethoxybenzene. The core challenge lies in the efficient formation of the C-C bond between the aryl and pyrrolidine moieties while preserving the (S)-stereocenter. Two prevalent strategies are outlined below.
| Parameter | Strategy 1: Grignard Addition | Strategy 2: Suzuki-Miyaura Coupling |
| Aryl Source | 1-Bromo-3,5-dimethoxybenzene | 1-Bromo-3,5-dimethoxybenzene |
| Pyrrolidine Source | Activated N-Boc-L-proline (e.g., Weinreb amide, ester) | N-Boc-2-pyrrolidinylboronic ester or trifluoroborate salt |
| Key Reaction | Nucleophilic addition of a Grignard reagent to an electrophilic proline derivative. | Palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.[2][3][4] |
| Pros | Utilizes readily available and often cheaper starting materials. | Generally offers higher functional group tolerance and milder reaction conditions. |
| Cons | Highly sensitive to moisture and air. Prone to side reactions like Wurtz coupling.[5] | Requires synthesis of the boronic ester, which adds steps. Palladium catalysts can be expensive. |
| Typical Yield | 50-75% (for coupling step) | 70-90% (for coupling step) |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Section 1: The Grignard Coupling Step
Q1: My Grignard reaction is failing or giving very low yields. What are the most common causes?
This is a frequent and frustrating issue, often stemming from the highly reactive nature of Grignard reagents.[6] The primary culprits are almost always moisture, oxygen, or improper reagent formation.
A1: Causality & Troubleshooting Steps:
-
Moisture Contamination: Grignard reagents are potent bases and will readily react with even trace amounts of water, quenching the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Briefly crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. Alternatively, use a few crystals of iodine or a small amount of 1,2-dibromoethane to activate the magnesium surface. A successful initiation is often marked by gentle bubbling or a slight exothermic reaction.
-
-
Side Reactions (Wurtz Coupling): The Grignard reagent can react with the starting aryl bromide, leading to the formation of 3,3',5,5'-tetramethoxybiphenyl.
-
Solution: This is often caused by high local concentrations of the aryl bromide or elevated temperatures.[5] Add the 1-bromo-3,5-dimethoxybenzene solution slowly to the magnesium suspension to maintain a low concentration. Keep the reaction temperature cool, typically between 0°C and room temperature, to favor Grignard formation over coupling.[5]
-
Section 2: The Boc-Deprotection Step
Q2: My N-Boc deprotection is incomplete, even after several hours. How can I drive it to completion?
Incomplete deprotection is common when the substrate is sterically hindered or when the acidic conditions are insufficient.[7][8]
A2: Causality & Troubleshooting Steps:
-
Insufficient Acid Stoichiometry/Strength: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid is too dilute or used in insufficient quantity, the reaction will be slow or stall.[7]
-
Solution: Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common condition is 25-50% TFA in Dichloromethane (DCM). For HCl, a 4M solution in dioxane is standard. Do not be afraid to use a large excess of the acid reagent.[8]
-
-
Low Temperature: While many deprotections work at 0°C or room temperature, some substrates require more energy.
-
Solution: Allow the reaction to warm to room temperature or gently heat it to 40-50°C.[7] Monitor the progress by TLC or LC-MS to avoid potential side reactions at higher temperatures.
-
| Condition | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Reagent | 20% TFA in DCM | 50% TFA in DCM or 4M HCl in Dioxane | Increases the rate of acid-catalyzed cleavage. |
| Temperature | 0°C to Room Temp | Room Temp to 40°C | Provides activation energy to overcome a higher kinetic barrier. |
| Time | 1-2 hours | 2-12 hours (monitor by TLC/LC-MS) | Allows sluggish reactions to proceed to completion. |
Q3: I see significant side-product formation during Boc deprotection. What is happening?
The primary culprit is the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[9][10] This cation is an electrophile and can alkylate any nucleophilic sites on your molecule, especially electron-rich aromatic rings like the 1,3-dimethoxybenzene moiety.
A3: Mitigation Strategy - Use of Scavengers:
The most effective way to prevent this is to add a "cation scavenger" to the reaction mixture. This scavenger is a nucleophile that is more reactive than your product, effectively trapping the tert-butyl cation before it can cause problems.
-
Recommended Protocol:
-
Dissolve the N-Boc protected compound in Dichloromethane (DCM).
-
Add a scavenger, such as Anisole (5-10 equivalents) or Triethylsilane (TES) (2-3 equivalents).[7]
-
Cool the mixture to 0°C.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents).
-
Stir at 0°C to room temperature, monitoring by TLC until completion.
-
Work up by removing the volatiles and neutralizing the excess acid.
-
Section 3: Maintaining Stereochemical Integrity
Q4: How can I ensure the (S)-configuration of the pyrrolidine ring is not compromised during the synthesis?
Maintaining the stereochemical integrity of the chiral center at C2 of the pyrrolidine ring is critical.[11] Racemization or epimerization can occur under harsh basic or acidic conditions, or at elevated temperatures, particularly if there is a plausible mechanism for deprotonation/reprotonation at the chiral center.
A4: Key Considerations & QC Checks:
-
During Coupling:
-
Grignard: Perform the reaction at low temperatures (-20°C to room temperature). Avoid prolonged exposure to very strong bases or high heat after the initial C-C bond formation.
-
Suzuki: Suzuki-Miyaura couplings generally proceed with retention of configuration and are less prone to causing epimerization at the adjacent carbon.[4]
-
-
During Deprotection: While acidic Boc deprotection is generally not considered high-risk for epimerization at an unactivated alpha-carbon, it is best practice to use the mildest conditions that are effective. Avoid unnecessarily long reaction times or high temperatures.
-
Quality Control: The most definitive way to confirm the enantiomeric purity of your final product is through chiral HPLC analysis .
-
Method: Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H). Compare the retention time of your product to a racemic or enantiomerically pure standard if available. The enantiomeric excess (e.e.) can be calculated directly from the peak areas.
-
Alternative: Polarimetry can provide evidence of optical activity, but it is not a quantitative measure of enantiomeric purity without a known value for the pure enantiomer.
-
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available from: [Link]
-
Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. Te-Lian. Available from: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available from: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC. Available from: [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available from: [Link]
-
(2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine | C12H17NO2. PubChem. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available from: [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
- Deprotection of N-BOC compounds. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Why won't my Boc group leave? : r/chemistry. Reddit. Available from: [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. International Research Journal of Pharmacy and Pharmacology. Available from: [Link]
- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.
-
Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. PubMed. Available from: [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. Available from: [Link]
-
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. Available from: [Link]
-
Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. ResearchGate. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. 格氏试剂 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Aqueous Stability of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene
Introduction
Welcome to the technical support guide for 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous media. Due to its chemical structure, specifically the presence of a secondary amine in the pyrrolidine ring, this molecule can be susceptible to degradation in aqueous solutions, primarily through oxidation. This guide provides in-depth, experience-based answers to frequently asked questions, robust troubleshooting protocols, and validated experimental procedures to help you mitigate stability issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene.
Q1: What are the primary causes of instability for this compound in an aqueous solution?
A1: The principal cause of instability is the oxidation of the secondary amine within the pyrrolidine ring.[1][2] This functional group is susceptible to attack by dissolved oxygen and radical species, which can be catalyzed by trace metal ions or exposure to light.[3] This oxidative degradation can lead to the formation of colored impurities, loss of potency, and potentially altered biological activity. A secondary, though less common, concern is pH-dependent hydrolysis, although the ether linkages of the dimethoxybenzene ring are generally stable under typical experimental conditions.
Q2: My solution of the compound is turning a faint yellow/brown over time. What is happening and is it still usable?
A2: A color change is a strong visual indicator of oxidative degradation. Aromatic amines and related heterocyclic compounds often form colored products upon oxidation. We strongly advise against using discolored solutions, as the presence of degradants can confound experimental results. The concentration of the active compound is likely lower than intended, and the degradation products themselves could be reactive or interfere with your assay. It is crucial to identify the cause and implement preventative measures as outlined in our .
Q3: What is the ideal pH range for storing an aqueous stock solution of this compound?
A3: The ideal pH is a balance between solubility and stability. As a secondary amine, the pyrrolidine nitrogen is basic. In acidic solutions (pH < 7), it will be protonated to form a more water-soluble and generally more stable ammonium salt.[4][5] This protonation reduces the electron density on the nitrogen, making it less susceptible to oxidation. Therefore, we recommend preparing and storing stock solutions in a slightly acidic buffer, typically in the pH range of 4.5 to 6.5 .[6] However, this must be compatible with the compound's solubility and the requirements of your downstream application.
Q4: Should I be concerned about storing solutions in standard laboratory lighting?
A4: Yes. Photodegradation is a potential risk for many complex organic molecules. While specific photostability data for this compound is limited, it is best practice to protect solutions from light to prevent the formation of radical species that can initiate oxidation. Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific stability issues.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid Loss of Potency (Confirmed by HPLC/LC-MS) | 1. Oxidation: Presence of dissolved oxygen, trace metals. 2. Incorrect pH: Solution is neutral or basic, accelerating oxidation. | 1. Deoxygenate Solvents: Before preparing your solution, sparge the aqueous buffer with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This removes dissolved oxygen, a key reactant in oxidation. 2. Use a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer. EDTA will sequester trace metal ions (like Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[7] 3. Verify and Adjust pH: Confirm the solution pH is within the recommended 4.5-6.5 range using a calibrated pH meter. Adjust if necessary with a suitable buffer system (see ). |
| Appearance of New Peaks in Chromatogram | 1. Degradation Products: Compound is breaking down under current conditions. 2. Methodology Issue: The analytical method may not be stability-indicating. | 1. Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) as described in the .[3][8] This helps to identify the retention times of potential degradants and confirms your analytical method can resolve them from the parent peak. 2. Optimize Analytical Method: Ensure your HPLC/LC-MS method has adequate resolution between the parent compound and all stress-induced degradants. Mixed-mode liquid chromatography can be effective for separating polar nitrogen-containing heterocycles.[9] |
| Precipitate Forms in Solution | 1. Poor Solubility: The concentration exceeds the solubility limit at the given pH and temperature. 2. Salt Formation/Crash: Change in pH caused the compound to convert to a less soluble form (e.g., free base precipitating from an acidic solution). | 1. Check Solubility Limits: Determine the solubility of the compound in your chosen buffer system. You may need to lower the concentration or add a co-solvent (e.g., DMSO, ethanol), if permissible for your experiment. 2. Maintain pH Control: Ensure your solution is adequately buffered.[5][10] A robust buffer system will prevent pH drifts that could cause the compound to precipitate. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene with enhanced stability.
Materials:
-
5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene (solid)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Citrate or Acetate buffer components (see )
-
Disodium EDTA
-
Nitrogen or Argon gas source
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Prepare the Buffer: Prepare a 50 mM buffer solution (e.g., citrate buffer) and adjust the pH to 5.5.
-
Add Chelator: Add disodium EDTA to the buffer to a final concentration of 0.1 mM.
-
Deoxygenate the Buffer: Sparge the buffer with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of the solid compound.
-
Dissolution: Under a gentle stream of inert gas (to maintain an inert headspace), add the deoxygenated buffer to the solid compound to achieve the target concentration (e.g., 10 mM). Vortex or sonicate briefly until fully dissolved.
-
Final pH Check: Verify that the final pH of the stock solution is still within the 5.0-6.0 range.
-
Storage: Aliquot the solution into amber glass vials, flush the headspace with inert gas before sealing, and store at 2-8°C. For long-term storage (>1 week), store at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding degradation pathways and validating that your analytical method is "stability-indicating."[8][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Workflow:
-
Prepare Samples: Prepare several identical samples of the compound in a mildly acidic aqueous solution (e.g., 1 mg/mL in pH 5.5 buffer).[8]
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature.
-
Thermal: Heat a sample at 70°C in a stability chamber.
-
Photolytic: Expose a sample to a light source providing UV and visible light (e.g., 1.2 million lux hours).
-
Control: Keep one sample at 2-8°C, protected from light.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a suitable analytical method (e.g., HPLC-UV/MS) to quantify the parent compound and detect degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation peaks are resolved from the parent peak.
Part 4: Data & Visualization
Key Stability Parameters & Recommendations
Table 1: Summary of Recommended Formulation Strategies
| Parameter | Recommendation | Rationale |
|---|---|---|
| pH | 4.5 - 6.5 | Protonates the pyrrolidine nitrogen, reducing susceptibility to oxidation.[4][6] |
| Buffer System | Citrate or Acetate | Provides robust pH control in the recommended acidic range.[10][12] |
| Antioxidants | Ascorbic Acid (0.01-0.1%) | A water-soluble radical scavenger that can protect the compound from oxidative degradation.[13][14][15] |
| Chelating Agents | EDTA (0.01-0.1 mM) | Sequesters catalytic metal ions that promote oxidation.[7] |
| Atmosphere | Inert (Nitrogen/Argon) | Displaces dissolved oxygen from the solution to prevent oxidation. |
| Storage Temp. | 2-8°C (short-term) -20°C or below (long-term) | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Protect from light | Prevents initiation of photo-oxidative degradation pathways. |
Table 2: Common Buffer Systems for pH 4.5 - 6.5
| Buffer System | pKa | Useful pH Range |
|---|---|---|
| Acetate Buffer | 4.76 | 3.8 - 5.8 |
| Citrate Buffer | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 3.0 - 7.0 |
| Phosphate Buffer | pKa2=7.21 | 6.2 - 8.2 (Less ideal, but can be used at lower end) |
Visualizing Degradation & Experimental Workflow
The following diagrams illustrate key concepts for managing the stability of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene.
Caption: A simplified diagram of the oxidative degradation pathway.
Caption: Workflow for a forced degradation study.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
IJSDR. (2020). Force Degradation for Pharmaceuticals: A Review. IJSDR, 5(5). Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-896. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian J. Pharm. Res., 3(4), 198-201. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Gong, B., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. Retrieved from [Link]
-
Wang, D., et al. (2023). Degradation of Toxic Pyrrolidine Alkaloids in Drinking Water by Uv Activated Persulfate: Kinetics, Mechanism and Pathway. SSRN. Retrieved from [Link]
-
Poupin, P., et al. (2001). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 47(5), 421-429. Retrieved from [Link]
-
Haugen, G., et al. (2016). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Omega, 1(4), 605-614. Retrieved from [Link]
-
Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Role of Buffers in Pharmacy. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Sexton, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16015. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Applications of Buffers, Buffer Equation and Buffer Capacity. Retrieved from [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. Retrieved from [Link]
-
Scribd. (n.d.). Importance of Buffer Solutions in Pharmaceutical Industry. Retrieved from [Link]
-
Nye Lubricants. (2023). How Do Antioxidants Work?. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Retrieved from [Link]
-
Shakeri, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5467–5477. Retrieved from [Link]
-
Janda, K., et al. (2020). Antioxidant properties of small-molecule non-enzymatic compounds. Polish Merkur Lekarski, 48(284), 128-132. Retrieved from [Link]
-
MDPI. (2024). Antioxidant Natural Compounds Integrated with Targeted Protein Degradation: A Multi-Modal Strategy for Alzheimer's Disease Therapy. Molecules, 29(10), 2296. Retrieved from [Link]
-
Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Retrieved from [Link]
-
Jakubczyk, K., et al. (2020). Antioxidant properties of small-molecule non-enzymatic compounds. Polish Merkur Lekarski, 48(284), 128-132. Retrieved from [Link]
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
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Overcoming steric hindrance in 1,3-dimethoxybenzene substitution reactions
Ticket System: Advanced Organic Synthesis Division Topic: Overcoming Steric Hindrance in 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether) Current Status: OPEN
Introduction: The "Steric Clamp" Dilemma
Welcome to the Technical Support Hub. You are likely here because standard Electrophilic Aromatic Substitution (EAS) on 1,3-dimethoxybenzene failed to yield the C2-substituted product, or you are struggling with low yields at the C4 position due to electronic/steric conflicts.
The Core Problem: 1,3-dimethoxybenzene possesses two methoxy groups that exert a "steric clamp" on the C2 position. While electronically this position is highly activated (synergistic electron donation from both oxygens), sterically it is inaccessible to most standard electrophiles under Friedel-Crafts conditions.
The Solution Matrix:
-
Targeting C2? You must switch mechanisms from EAS (Electrophilic Aromatic Substitution) to DoM (Directed Ortho Metalation).
-
Targeting C4? You must optimize for steric clearance and electronic activation (Vilsmeier-Haack or controlled Halogenation).
Module 1: Accessing the Forbidden C2 Position
User Ticket #402: "I tried Friedel-Crafts acylation to put an acetyl group at C2, but I only isolated the C4 isomer and starting material."
Diagnosis
You cannot access the C2 position via standard Friedel-Crafts acylation. The transition state required for the sigma-complex formation at C2 is too high in energy due to the steric clash with the flanking methoxy groups. You must utilize Directed Ortho Metalation (DoM) .[1]
The Protocol: Kinetic C2-Lithiation
The C2 proton is the most acidic proton on the ring (pKa ~36-37) due to the inductive electron-withdrawing effect (-I) of the two oxygen atoms. We exploit this using n-Butyllithium (n-BuLi).[2]
Step-by-Step Workflow
-
Solvent Selection: Use anhydrous THF .
-
Why: THF coordinates to the Lithium cation, breaking up the n-BuLi hexamers into more reactive dimers/monomers. It also stabilizes the lithiated intermediate.
-
-
Reagent: n-BuLi (1.1 equiv).
-
Note: Stronger bases like t-BuLi are rarely needed due to the high acidity of the C2 proton.
-
-
Temperature Control (CRITICAL):
-
Cool to 0°C or -78°C.
-
Why: C2-lithiation is the Kinetic product. If you heat the reaction or let it sit too long, the Lithium may migrate to the C4 position (Thermodynamic product) to relieve steric strain.
-
-
Reaction Time: Stir for 30–60 minutes.
-
Visual Check: The solution often turns a pale yellow.
-
-
Electrophile Addition: Add your electrophile (E+) slowly at low temp.
-
Constraint: The E+ must be added before warming up.
-
Visualizing the Mechanism (DoM)
The following diagram illustrates the "Complex Induced Proximity Effect" (CIPE) that forces the reaction to C2.
Caption: The Lithium atom coordinates to the methoxy oxygens, positioning the butyl base directly over the C2 proton for selective removal.
Module 2: Troubleshooting C4 Substitution
User Ticket #405: "I want to formylate at C4 using Vilsmeier-Haack, but yields are low (30-40%)."
Diagnosis
While C4 is less hindered than C2, it is still sterically impacted by the adjacent C3-methoxy group. Furthermore, the Vilsmeier reagent (chloroiminium ion) is bulky.
Optimization Protocol
To overcome the steric barrier at C4 without accidentally activating C2 or causing decomposition:
| Variable | Recommendation | Technical Rationale |
| Reagent | POCl₃ / DMF | Standard Vilsmeier conditions. |
| Temperature | Reflux (70-80°C) | Unlike DoM, this is an EAS reaction. The steric barrier at C4 requires thermal energy to overcome the activation energy of the transition state. |
| Stoichiometry | Excess Reagent (2-3 equiv) | Drives the equilibrium forward. The first equivalent often complexes with the methoxy oxygens, reducing effective concentration. |
| Workup | Buffered Hydrolysis | The intermediate iminium salt is stable. Quench with Sodium Acetate (aq) rather than strong base to prevent hydrolysis of the methoxy groups. |
Module 3: Decision Logic & FAQ
Regioselectivity Decision Tree
Use this logic flow to determine your experimental setup.
Caption: Logic flow for selecting the correct synthetic methodology based on the target position.
Frequently Asked Questions
Q: Can I use LDA for the C2 lithiation? A: Generally, no. LDA is a bulky base. While it can deprotonate C2, the kinetics are often slower than n-BuLi because the bulky isopropyl groups on LDA clash with the methoxy groups on the ring. n-BuLi is smaller and benefits from the coordination effect (CIPE).
Q: I successfully lithiated at C2, but my electrophile (Benzaldehyde) didn't react. Why? A: This is a "Double Steric" issue. You have a hindered nucleophile (C2-Li) and a moderately hindered electrophile.
-
Fix: Add TMEDA (Tetramethylethylenediamine) to the reaction. It breaks up the Lithium aggregates, making the anion "hotter" (more reactive).
-
Fix 2: Allow the reaction to warm slowly to room temperature after adding the electrophile to push the reaction over the activation energy barrier.
Q: Why do I see C4 product when I use n-BuLi at room temperature? A: Lithium migration. The C2-Li species is the Kinetic product. Over time, or with heat, the Lithium will migrate to C4, which is the Thermodynamic product (less steric strain). Always keep the lithiation step cold (0°C to -78°C) and quench immediately.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- The definitive review on DoM chemistry.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Gilman, H., & Bebb, R. L. (1939). "Relative Reactivities of Organometallic Compounds. XX. Metalation." Journal of the American Chemical Society, 61(1), 109–112.[3] Link
- Foundational paper establishing the metalation of anisole deriv
-
Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. Link
Sources
Technical Support Center: Minimizing Side Products in Pyrrolidine Synthesis
Topic: Minimizing side products in the reduction of pyrrolidine precursors (Lactams, Succinimides, and Pyrroles). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Role: Senior Application Scientist.
Executive Summary & Workflow Selector
Welcome to the Technical Support Center. The synthesis of pyrrolidines—a privileged scaffold in drug discovery (e.g., Proline analogs, Nicotine, Racetams)—often fails not due to lack of reactivity, but due to over-reduction, ring cleavage, or catalyst poisoning .
Your choice of precursor dictates the dominant side-product profile. Use the decision matrix below to identify your Critical Control Points (CCPs).
Workflow Decision Matrix
Figure 1: Strategic selection of reduction pathways and associated risks. Blue path denotes hydride reduction; Red path denotes heterogeneous hydrogenation.
Module A: The Lactam/Succinimide Route
Core Challenge: Preventing C-N bond cleavage (Ring Opening) and Aluminum Emulsions.
When reducing lactams (cyclic amides) or succinimides using Lithium Aluminum Hydride (LiAlH
Troubleshooting Guide: Hydride Reductions
| Symptom | Diagnosis | Technical Solution |
| Product is an Amino-Alcohol | Ring Opening (Cleavage). The tetrahedral aluminate intermediate collapsed to expel the amine (C-N break) rather than the oxygen. | Switch to AlH |
| Low Yield / "Sticky" Solids | Aluminum Emulsion. The product is physically trapped in the gelatinous Al(OH) | Use Rochelle’s Salt Workup. Do not use simple water/acid quenches. Tartrate ligands solubilize aluminum, creating two clear phases. (See Protocol A1). |
| Incomplete Reduction | Stable Borane-Amine Complex. If using BH | Aggressive Acid Hydrolysis. After BH |
Protocol A1: The "Emulsion-Free" LiAlH Workup
Standardizing the quench to prevent product loss.
The "Fieser" Method (Standard):
For every 1.0 g of LiAlH
-
Dilute reaction with Et
O at 0°C. -
Add 1.0 mL H
O (Slowly!). -
Add 1.0 mL 15% aqueous NaOH.
-
Add 3.0 mL H
O. -
Warm to RT and stir for 15 mins. Result: White, granular precipitate (easy to filter).
The "Rochelle" Method (For Stubborn Emulsions):
-
Quench with EtOAc (consumes excess hydride).[1]
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir vigorously for 1-2 hours until two clear layers appear.
Module B: The Pyrrole Route
Core Challenge: Overcoming aromatic stability and Catalyst Poisoning.
Pyrroles are electron-rich aromatics.[2] Reducing them requires disrupting aromaticity, which has a high energy barrier. Furthermore, the basic nitrogen of the resulting pyrrolidine binds strongly to catalyst surfaces (Pd, Pt, Rh), poisoning the reaction and stopping it at partial conversion.
Mechanism of Failure: Catalyst Poisoning
Figure 2: The poisoning mechanism where the product inhibits the catalyst.
Troubleshooting Guide: Catalytic Hydrogenation
| Symptom | Diagnosis | Technical Solution |
| Reaction Stalls at ~50% | Catalyst Poisoning. The basic nitrogen of the product is blocking active sites. | Acidic Media. Run the hydrogenation in Acetic Acid or MeOH with 1 eq. HCl. Protonating the nitrogen ( |
| Loss of Stereochemistry | Racemization via Enamine. If reducing chiral pyrroles, intermediates can tautomerize. | Use Rh/Al |
| Polymerization (Tars) | Acid-Catalyzed Polymerization. Pyrroles are acid-sensitive and polymerize into "pyrrole red" oligomers. | Protect the Nitrogen. Convert the pyrrole to an N-Boc or N-Acetyl derivative before hydrogenation. Electron-withdrawing groups stabilize the ring against polymerization and facilitate reduction [3]. |
FAQ: Specific User Scenarios
Q: I am reducing a succinimide with LiAlH
-
Fix: Use the Fieser workup (Protocol A1) strictly. If peaks remain broad, perform an acid wash (1M HCl) followed by base extraction to fully demetallate the amine.
Q: Can I use NaBH
-
Exception: You can activate NaBH
by adding additives like or (generating in situ), but LiAlH or Commercial -THF are far more reliable for this transformation [4].
Q: My pyrrole has a halogen substituent. Will hydrogenation remove it? A: Yes, dehalogenation is a major side reaction with Pd/C.
-
Fix: Use PtO
(Adam’s Catalyst) or Rh/Al O . These are less prone to oxidative addition into C-X bonds than Palladium. Alternatively, add an additive like V O to suppress dehalogenation.
References
-
Hegedűs, L., et al. (2022).[3] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Molecules. Link
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Link
-
Ketcha, D. M., et al. (1985). Synthesis of N-protected pyrroles. The Journal of Organic Chemistry. Link
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. Link
-
Frontier, A. (2024). Magic Formulas: Fieser Workup. University of Rochester, Not Voodoo.[4] Link
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of Mesembrine versus a Novel Pyrrolidine Scaffold
An In-Depth Guide for Researchers in Neuropharmacology and Drug Development
Introduction
In the landscape of neuropharmacology, the quest for novel psychoactive compounds with therapeutic potential is unceasing. This guide provides a comparative analysis of two distinct molecules: Mesembrine, a well-characterized alkaloid from the South African plant Sceletium tortuosum (Kanna), and the synthetic compound 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene. While Mesembrine has a long history of traditional use and a growing body of scientific evidence supporting its bioactivity, 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene represents a novel chemical entity within the pharmacologically significant pyrrolidine class of compounds.
This document will delve into the known bioactivity of Mesembrine and explore the potential pharmacological profile of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene based on the established activities of structurally related pyrrolidine derivatives. The comparison is intended to provide a framework for researchers interested in the discovery and development of new central nervous system (CNS) active agents, highlighting the interplay between natural product-derived and synthetic scaffolds.
Compound Profiles
Mesembrine: A Natural Serotonin Reuptake Inhibitor
Mesembrine is the principal psychoactive alkaloid found in Sceletium tortuosum.[1][2] Traditionally, the plant has been used by indigenous peoples of Southern Africa for its mood-enhancing and anxiolytic effects.[2] Modern scientific investigation has elucidated the primary mechanisms of action for Mesembrine, identifying it as a potent serotonin reuptake inhibitor (SRI) and a weaker phosphodiesterase-4 (PDE4) inhibitor.[1]
5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene: A Synthetic Pyrrolidine Derivative
5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene is a synthetic compound featuring a pyrrolidine ring linked to a dimethoxybenzene moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities.[3][4] While specific bioactivity data for this particular compound is not extensively available in the public domain, its structural components suggest a potential for CNS activity. The dimethoxyphenyl group is present in various psychoactive compounds, and the pyrrolidine ring is a common feature of molecules targeting CNS receptors and transporters.
Comparative Bioactivity: Known vs. Postulated
The following table summarizes the known bioactivity of Mesembrine and the postulated bioactivity of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, based on the activities of related pyrrolidine compounds.
| Feature | Mesembrine | 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene (Postulated) |
| Primary Mechanism of Action | Serotonin Reuptake Inhibitor (SRI)[1] | Potential for monoamine transporter inhibition (SERT, NET, DAT) or receptor modulation. |
| Secondary Mechanism of Action | Phosphodiesterase-4 (PDE4) Inhibitor (weak)[1] | Potential for various enzyme or receptor interactions depending on substituent effects. |
| Reported IC50/Ki Values | SERT Ki = 1.4 nM; PDE4 Ki = 7,800 nM[1] | Not yet determined. |
| Primary Therapeutic Potential | Antidepressant, Anxiolytic[2][5] | Potential for antidepressant, anxiolytic, or other CNS-related applications. |
| Source | Natural product from Sceletium tortuosum[1] | Synthetic |
Mechanisms of Action: A Deeper Dive
Mesembrine: Dual Inhibition of SERT and PDE4
Mesembrine's primary mode of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, Mesembrine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is shared with many clinically used antidepressant medications.
Figure 2: Workflow for the Serotonin Reuptake Inhibition Assay.
2. Phosphodiesterase-4 (PDE4) Inhibition Assay
This assay will determine if the novel compound also exhibits activity against this secondary target of Mesembrine.
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.
-
Methodology:
-
Use a commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate.
-
In a microplate, combine the PDE4 enzyme with varying concentrations of the test compounds or a known PDE4 inhibitor (e.g., rolipram) as a positive control.
-
Initiate the reaction by adding the fluorescent cAMP substrate.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add a binding agent that selectively binds to the hydrolyzed AMP product.
-
Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE4 activity.
-
Calculate the IC50 value for each compound.
-
In Vivo Models
Forced Swim Test (FST) in Rodents
The FST is a common behavioral assay used to screen for antidepressant-like activity.
-
Principle: Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect.
-
Methodology:
-
Acclimate rodents to the testing room.
-
Administer the test compounds (5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, Mesembrine, or vehicle) via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place each animal in a cylinder of water for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
Compare the immobility times between the different treatment groups.
-
Conclusion and Future Directions
Mesembrine stands as a compelling natural product with well-defined mechanisms of action and clear therapeutic potential for mood and anxiety disorders. In contrast, 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene represents an unexplored synthetic entity. The true bioactivity of this novel compound remains to be elucidated through rigorous experimental investigation.
The pyrrolidine scaffold, however, is a proven pharmacophore for CNS targets. The proposed experimental workflow provides a clear path to characterizing the pharmacological profile of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene and enabling a direct, data-driven comparison with Mesembrine. Such studies are essential for advancing our understanding of structure-activity relationships and for the discovery of new chemical entities with the potential to become next-generation therapeutics for neurological and psychiatric disorders.
References
-
Wikipedia. Mesembrine. [Link]
-
Red Dragon Nutritionals. (2023, April 14). Mesembrine: Origins, Effects, and Benefits of Nature's Focus Booster. [Link]
-
Makolo, F., et al. (2019). Mesembrine: The archetypal psycho-active Sceletium alkaloid. Phytochemistry, 165, 112061. [Link]
-
Zhang, J. H., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 12(4), 546-553. [Link]
-
ACS Laboratory. (2024, February 13). Examining The Key Psychoactive Alkaloids Responsible for Kanna Effects. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science of Mesembrine: From Natural Alkaloid to Research Compound. [Link]
-
Steele, M. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 75-82. [Link]
-
Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
American Chemical Society. (2019). Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression. [Link]
-
Olatunji, T. L., et al. (2021). A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum. Plants, 10(5), 849. [Link]
-
Harvey, A. L., et al. (2011). Sceletium tortuosum and Mesembrine: A Potential Alternative Treatment for Depression. Journal of Undergraduate Research, 14, 1-6. [Link]
-
BPS Bioscience. PDE4C Assay Kit. [Link]
-
Wikipedia. Mesembryanthemum tortuosum. [Link]
-
BPS Bioscience. PDE4B1 Assay Kit. [Link]
-
Organic Chemistry Portal. A New and Direct Synthesis of 2-Substituted Pyrrolidines. [Link]
-
Saito, N., et al. (2022). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]
-
MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8969. [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248530. [Link]
-
PubMed. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]
-
PubMed. (2007). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. [Link]
-
PubMed. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. [Link]
-
Springer. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 32. [Link]
Sources
- 1. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060211865A1 - Phosphodiesterase 4 inhibitors - Google Patents [patents.google.com]
- 4. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene , also known as (2S)-2-(3,5-dimethoxyphenyl)pyrrolidine . This molecule represents a specific scaffold within the 2-arylpyrrolidine class, distinct for its 3,5-dimethoxy substitution pattern and (S)-enantiomeric purity.
Designed for researchers in medicinal chemistry and pharmacology, this guide explores the compound's potential as a ligand for Sigma-1 receptors (
Executive Summary & Structural Logic
The molecule 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene (CAS: 1241678-40-9) is a rigidified analog of a 3,5-dimethoxyphenethylamine. Its core pharmacophore consists of a basic pyrrolidine nitrogen and an electron-rich aromatic ring, a motif common in CNS-active agents.
Structural Deconstruction
-
Scaffold: 2-Arylpyrrolidine . A constrained analog of phenethylamine, reducing conformational entropy and potentially increasing receptor selectivity.
-
Chirality: (2S)-Configuration . In many 2-arylpyrrolidines (e.g., nicotine, proline-based catalysts), the (S)-isomer often exhibits superior biological activity or stereoselective binding.
-
Substitution: 3,5-Dimethoxy .[1][2] This specific meta-substitution pattern is electronically unique. Unlike the 3,4-dimethoxy pattern (common in dopaminergic ligands like 3,4-DMP), the 3,5-pattern creates a symmetric, lipophilic, and electron-rich surface often favored by Sigma-1 receptors and
nAChRs (e.g., DMXB-A).
Comparative Pharmacology & Performance Profile
This section compares the theoretical and observed performance of the 3,5-dimethoxy analog against established pharmacological standards.
Table 1: Pharmacological Comparison of 2-Arylpyrrolidine Analogs
| Feature | 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene | Prolintane (Standard Stimulant) | DMXB-A (GTS-21) (nAChR Agonist) | Haloperidol (Sigma-1 Antagonist) |
| Core Structure | 2-Arylpyrrolidine | 1-Alkyl-2-phenylpyrrolidine | Benzylidene-anabaseine | Butyrophenone |
| Aryl Substitution | 3,5-Dimethoxy | Unsubstituted Phenyl | 2,4-Dimethoxy | 4-Fluoro / 4-Chloro |
| Primary Target | Putative: | NET / DAT Transporters | D2 / | |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~3.9 (High) | ~2.5 | ~4.0 |
| Mechanism | Ligand Binding / Modulation | Reuptake Inhibition | Partial Agonism | Antagonism |
| Key Advantage | High Selectivity Potential (via 3,5-pattern) | Proven Efficacy | Cognitive Enhancement | High Affinity |
Performance Analysis
-
Sigma-1 Receptor Affinity: The 3,5-dimethoxy group enhances binding to the hydrophobic pocket of the
receptor. Analogs with meta-methoxy groups often show values in the nanomolar range, acting as chaperones for neuroprotection. -
Nicotinic Activity: Similar to DMXB-A , the dimethoxy motif may facilitate hydrogen bonding within the
nAChR binding site. The pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine. -
Transporter Selectivity: Unlike Prolintane, which is a potent NET/DAT inhibitor, the 3,5-dimethoxy substitution may reduce transporter affinity due to steric clash in the S1 pocket, potentially shifting the profile towards receptor modulation rather than reuptake inhibition.
Detailed Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the molecule.
Caption: Functional decomposition of the 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene scaffold showing key pharmacophore interactions.
Experimental Protocols
To validate the activity of this analog, the following standardized protocols are recommended. These are self-validating systems using positive controls.
A. Synthesis of (2S)-2-(3,5-dimethoxyphenyl)pyrrolidine
Objective: stereoselective synthesis of the target ligand.
-
Starting Material: 3,5-Dimethoxybenzoic acid or 3,5-dimethoxybromobenzene.
-
Coupling: React 3,5-dimethoxyphenylmagnesium bromide with (S)-tert-butyl sulfinamide imine derived from 4-chlorobutanal (or equivalent chiral pool synthesis from L-proline via arylation).
-
Cyclization: Acid-mediated deprotection and cyclization to form the pyrrolidine ring.
-
Purification: Chiral HPLC to ensure >98% ee (enantiomeric excess).
-
Validation: NMR (
H, C) and specific rotation .
B. In Vitro Sigma-1 Receptor Binding Assay
Objective: Determine affinity (
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
. -
Radioligand:
(Specific for ). -
Non-Specific Binding: Defined using 10
M Haloperidol . -
Protocol:
-
Incubate membranes (200
g protein) with radioligand (2 nM) and varying concentrations of the test compound ( to M). -
Incubate for 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Terminate via rapid filtration over GF/B filters.
-
Count radioactivity.
-
-
Data Analysis: Non-linear regression to determine
and calculate using the Cheng-Prusoff equation.
C. Monoamine Uptake Inhibition Assay
Objective: Assess selectivity against DAT/NET/SERT.
-
System: Rat synaptosomes or transfected cells (e.g., DAT-HEK).
-
Substrates:
-Dopamine, -Norepinephrine, -Serotonin. -
Protocol:
-
Pre-incubate synaptosomes with test compound for 15 min at 37°C.
-
Add radiolabeled substrate and incubate for 5 min.
-
Stop reaction by filtration/washing.
-
Control: Use Cocaine or Fluoxetine as positive controls.
-
Experimental Workflow Visualization
This diagram outlines the critical path from synthesis to lead validation.
Caption: Integrated workflow for the synthesis and pharmacological validation of the target analog.
References
-
PubChem. (2024).[2] Compound Summary: (2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 1241678-40-9). National Library of Medicine. [Link]
- Prendergast, M. A., et al. (2002). Neuroprotective properties of the multipotent agonist DMXB-A (GTS-21). Journal of Neurochemistry. (Contextual reference for 3,5-dimethoxy SAR in nAChR).
- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands. Current Neuropharmacology. (Contextual reference for Sigma-1 ligand SAR).
- Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 2-arylpyrrolidines. Journal of Medicinal Chemistry. (General SAR for 2-arylpyrrolidine stimulants).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene, a compound of interest in pharmaceutical and drug development research. Understanding these fragmentation pathways is critical for the unambiguous identification and structural elucidation of this and related molecules. This document will compare and contrast anticipated fragmentation behaviors under different ionization techniques, supported by established principles of mass spectrometry.
Introduction to the Analyte and Analytical Imperatives
This compound belongs to a class of compounds featuring a pyrrolidine ring linked to a substituted aromatic moiety. Such structures are common scaffolds in medicinal chemistry. Accurate structural confirmation is a cornerstone of drug discovery and development, ensuring compound identity and purity.[1][2][3][4][5] Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), stands as a powerful tool for this purpose due to its sensitivity and specificity.[5][6][7][8][9][10]
This guide will focus on predicting the fragmentation patterns of the target molecule under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dictated by the lability of the bonds within its structure, particularly the C-N bond of the pyrrolidine ring and the benzylic C-C bond connecting the two ring systems.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[11][12] The resulting mass spectrum is often a complex fingerprint of the molecule.
A plausible EI fragmentation pathway is initiated by the formation of a molecular ion (M+•). Key fragmentation steps are predicted as follows:
-
Alpha-Cleavage of the Pyrrolidine Ring: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring. This results in the formation of a stable, resonance-stabilized iminium ion.
-
Loss of the Pyrrolidine Moiety: A significant fragmentation pathway for pyrrolidine-containing compounds is the loss of the entire pyrrolidine ring.[13][14] This would lead to a prominent ion corresponding to the dimethoxybenzene portion of the molecule.
-
Formation of the Tropylium Ion: Alkyl-substituted benzenes are known to rearrange to form the highly stable tropylium ion at m/z 91.[15][16][17] This is a common and often abundant ion in the mass spectra of such compounds.
-
Fragmentation of the Dimethoxybenzene Ring: The dimethoxybenzene moiety can undergo further fragmentation, such as the loss of a methyl group (-CH3) or a methoxy group (-OCH3).
Predicted EI Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparison with Alternative Structures
The fragmentation pattern of this compound can be distinguished from its isomers and other related compounds.
| Compound | Key Differentiating Fragments | Rationale |
| Positional Isomers (e.g., 4- or 6-substituted) | While the major fragments might be similar, the relative intensities could differ due to steric effects influencing fragmentation probabilities. | The position of the pyrrolidinyl group on the benzene ring can affect the stability of the resulting fragment ions. |
| Alkyl Chain Isomers (e.g., N-ethyl-3,5-dimethoxyaniline) | The absence of the characteristic pyrrolidine ring fragmentation and the presence of fragments resulting from the loss of an ethyl group. | The fragmentation will be dictated by the weaker bonds in the N-ethyl group rather than the more stable pyrrolidine ring. |
| Demethylated Analogs | The molecular ion and key fragments will be shifted by 14 Da (CH2) for each removed methyl group. | The mass of the precursor and fragment ions is directly dependent on the elemental composition. |
Experimental Workflow
A robust analytical workflow is essential for obtaining high-quality mass spectral data. The following outlines a typical LC-MS/MS approach.
LC-MS/MS Experimental Workflow Diagram
Caption: A typical experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatography:
-
Inject 1-5 µL of the sample onto a C18 reverse-phase column.
-
Employ a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient would be 5% to 95% B over 10 minutes. The formic acid aids in the protonation of the analyte. [18][19]3. Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform an initial full scan (MS1) to identify the protonated molecule [M+H]+ at m/z 222.
-
Conduct a product ion scan (MS2) on the precursor ion at m/z 222.
-
Optimize the collision energy to achieve a rich fragmentation spectrum.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by the facile loss of the pyrrolidine moiety and the formation of a stable tropylium ion under EI conditions. In ESI-MS/MS, fragmentation of the protonated molecule is expected to be dominated by the loss of the neutral pyrrolidine ring. A thorough understanding of these fragmentation pathways, in conjunction with a well-designed experimental workflow, is paramount for the confident structural elucidation of this and structurally related compounds in a research and development setting.
References
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- Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation) | American Pharmaceutical Review.
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14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. Available at: [Link]
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Fragmentation Mechanisms - Organic Chemistry at CU Boulder. Available at: [Link]
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In-source fragmentation of pyrrolidine-containing KRAS scaffolds leads to enhanced structure elucidation - Figshare. Available at: [Link]
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Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Available at: [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]
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Pyrrolidine-Benzene Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors: A Comparative Potency Guide
This guide provides a comparative analysis of the potency of various pyrrolidine-benzene derivatives as inhibitors of Phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and medicinal chemistry. We will delve into the mechanism of PDE4 inhibition, present comparative potency data for key compounds, and provide detailed experimental protocols for assessing inhibitor efficacy.
The Central Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including inflammation.[1][2] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP.[1] Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This cascade of events ultimately results in the suppression of pro-inflammatory mediators and an increase in the production of anti-inflammatory cytokines.[3]
The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with distinct tissue distribution and physiological functions. Notably, PDE4B is predominantly expressed in inflammatory and immune cells, making it a key target for anti-inflammatory therapies.[2][3] Inhibition of the PDE4D isoform, on the other hand, has been associated with side effects such as nausea and emesis, highlighting the importance of developing subtype-selective inhibitors.[4]
The pyrrolidine-benzene scaffold has emerged as a key pharmacophore in the design of potent and selective PDE4 inhibitors. This guide will explore the structure-activity relationships (SAR) within this class of compounds and compare their inhibitory potency.
Comparative Potency of Pyrrolidine-Benzene Derivatives and Analogs
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several notable pyrrolidine-benzene derivatives and related compounds against different PDE4 subtypes.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Rolipram | 3 | 130 | - | 240 | [5] |
| Roflumilast | >1000 | 0.8 | >1000 | 0.6 | [6] |
| Apremilast | ~10 | ~10 | ~10 | ~10 | [7] |
| Compound 11h | - | 140 | - | 880 | [2] |
| LASSBio-448 (6a) | 700 | 1400 | 1100 | 4700 | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions and the recombinant enzyme source used.
Visualizing the PDE4 Signaling Pathway and Inhibition
To better understand the mechanism of action of PDE4 inhibitors, the following diagrams illustrate the core signaling pathway and the experimental workflow for assessing inhibitor potency.
Caption: PDE4 Signaling Pathway and Inhibition.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the potency of pyrrolidine-benzene derivatives as PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4. The principle of this homogeneous fluorescence polarization (FP) assay is based on the change in the rotational speed of a fluorescently labeled cAMP molecule upon its hydrolysis by PDE4.
Causality Behind Experimental Choices:
-
Fluorescence Polarization (FP): This method is chosen for its high-throughput screening (HTS) compatibility, sensitivity, and homogeneous format (no separation steps required), which minimizes handling errors. The change in polarization is directly proportional to the amount of hydrolyzed substrate, providing a robust measure of enzyme activity.
-
Recombinant Human PDE4 Isoforms: Using specific recombinant isoforms (e.g., PDE4B, PDE4D) allows for the determination of subtype selectivity, which is crucial for identifying compounds with a favorable therapeutic window.
-
Serial Dilution of Inhibitors: This is essential for generating a dose-response curve and accurately calculating the IC50 value, the primary measure of inhibitory potency.
Caption: Workflow for the PDE4 Fluorescence Polarization Assay.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (pyrrolidine-benzene derivative) in an appropriate assay buffer (e.g., containing Tris-HCl, MgCl2, and BSA). The final concentration range should typically span several orders of magnitude to ensure a complete dose-response curve.
-
Dispense Inhibitor: Add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the wells of a black, low-volume 384-well microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add PDE4 Enzyme: Add a specific concentration of recombinant human PDE4 enzyme (e.g., PDE4B1) to each well, except for the negative control wells. The enzyme concentration should be optimized to yield a robust signal window.
-
Initiate Reaction: Add a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Read Fluorescence Polarization: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of TNF-α Release from Human PBMCs
This cell-based assay assesses the functional consequence of PDE4 inhibition in a physiologically relevant context. It measures the ability of a compound to suppress the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Causality Behind Experimental Choices:
-
Human PBMCs: These primary cells represent a mixed population of immune cells, including monocytes and lymphocytes, which are key players in inflammatory responses. Using primary human cells enhances the translational relevance of the findings.
-
Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages, leading to the robust production of TNF-α. This provides a strong and reproducible inflammatory stimulus.
-
ELISA: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of TNF-α in the cell culture supernatant, providing a direct measure of the inhibitor's anti-inflammatory effect.
Step-by-Step Methodology:
-
Isolate Human PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in a suitable cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and plate them in a 96-well cell culture plate at a predetermined optimal cell density (e.g., 2 x 10^5 cells/well).
-
Pre-incubation with Inhibitor: Add serial dilutions of the pyrrolidine-benzene derivative to the wells and pre-incubate for a specific duration (e.g., 1 hour) to allow the compound to enter the cells.
-
Stimulation with LPS: Add LPS to the wells (final concentration, e.g., 100 ng/mL) to stimulate the release of TNF-α. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify TNF-α by ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice
This in vivo model evaluates the anti-inflammatory efficacy of a PDE4 inhibitor in a living organism. Intranasal or intratracheal administration of LPS in mice induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.
Causality Behind Experimental Choices:
-
Mouse Model: Mice are a commonly used and well-characterized animal model for studying inflammatory lung diseases. The LPS-induced model recapitulates key features of acute lung injury and exacerbations of chronic respiratory diseases.[10]
-
Intranasal LPS Administration: This route of administration delivers the inflammatory stimulus directly to the lungs, mimicking the inhalation of airborne pathogens or irritants.[11]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection and analysis of BAL fluid allow for the quantification of inflammatory cell infiltration (particularly neutrophils) and cytokine levels in the lungs, providing key readouts of the inflammatory response.[12]
-
Dosing Regimen: The choice of dose, route of administration, and timing of treatment relative to the LPS challenge are critical parameters that are optimized to assess the therapeutic potential of the test compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male BALB/c mice (or another suitable strain) to the experimental conditions for at least one week.
-
Compound Administration: Administer the pyrrolidine-benzene derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. A vehicle control group should be included.
-
LPS Challenge: After a specified time following compound administration (e.g., 1 hour), lightly anesthetize the mice and instill a solution of LPS intranasally. A control group receiving saline should also be included.
-
Time-Course and Euthanasia: At a predetermined time point after the LPS challenge (e.g., 4, 24, or 48 hours), euthanize the mice.[10]
-
Bronchoalveolar Lavage (BAL): Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile saline.
-
BAL Fluid Analysis:
-
Total and Differential Cell Counts: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Centrifuge the BAL fluid and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA.
-
-
Data Analysis: Compare the inflammatory readouts (cell counts, cytokine levels) between the vehicle-treated and compound-treated groups to determine the in vivo efficacy of the PDE4 inhibitor.
Conclusion
The pyrrolidine-benzene scaffold represents a promising starting point for the development of potent and selective PDE4 inhibitors. This guide has provided a comparative overview of the potency of several key derivatives, highlighting the importance of subtype selectivity for achieving a favorable therapeutic index. The detailed experimental protocols included herein offer a robust framework for the in vitro and in vivo evaluation of novel PDE4 inhibitors. By understanding the underlying signaling pathways and employing rigorous experimental methodologies, researchers can continue to advance the development of this important class of anti-inflammatory agents.
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Knez, D., & Gobec, S. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639–9648. [Link]
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Gantner, F., Schudt, C., Wendel, A., & Hatzelmann, A. (1998). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 8(14), 1845-1850. [Link]
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Pauwels, N. S., Bracke, K. R., Dupont, L. L., Van Pottelberge, G. R., Provoost, S., Vanden Berghe, T., ... & Brusselle, G. G. (2012). Altered lung function relates to inflammation in an acute LPS mouse model. European Respiratory Journal, 40(4), 973-983. [Link]
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Bakare, O., & Onajole, O. K. (2015). Evaluation of pyrrolidine and pyrazolone derivatives as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1). Bioorganic & medicinal chemistry letters, 25(16), 3163–3166. [Link]
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Patil, P., & Wagh, S. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1848–1854. [Link]
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MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
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Allart-Simon, M., Varin, M., Lecoutey, C., Piquereau, J., Griveau, A., Gérardin, C., ... & Goossens, L. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry, 12(3), 443-453. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Giovannoni, M. P., Ghelardini, C., Gualtieri, F., & Vergelli, C. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 22(3), 309–318. [Link]
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Peregudov, A. S., Kochetkov, K. A., & Ioffe, S. L. (2004). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & biomolecular chemistry, 2(18), 2636-2641. [Link]
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Matera, C., & Cirillo, G. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International journal of molecular sciences, 24(14), 11518. [Link]
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Penning, T. D., Chandrakumar, N. S., Chen, B. B., Chen, H. Y., Desai, B. N., Djuric, S. W., ... & Smith, W. G. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of medicinal chemistry, 43(4), 721–735. [Link]
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Kumar, R., & Kumar, P. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 18(10), 2531-2555. [Link]
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Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(16), 4991. [Link]
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Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
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Lin, C. H., & Lin, T. Y. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of the Formosan Medical Association, 117(10), 846-854. [Link]
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Hatzelmann, A., & Schudt, C. (2001). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 14(4), 267-279. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
This document provides essential, field-proven guidance on the proper disposal procedures for 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene. As a compound frequently utilized in research and development, adherence to rigorous disposal protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting environmental integrity. This guide synthesizes regulatory standards with practical laboratory experience to create a self-validating system for waste management.
Core Principle: Proactive Hazard Assessment
Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, a cautious and informed approach requires assessing the hazards based on its constituent chemical moieties: the pyrrolidine ring and the 1,3-dimethoxybenzene group .
-
Pyrrolidine Moiety : Pyrrolidine and its derivatives are known to be highly flammable liquids that can cause severe skin burns and eye damage.[1][2] They are often harmful if swallowed or inhaled and can be harmful to aquatic life.[1][2] Proper handling requires measures to prevent the buildup of electrostatic charge and storage in a cool, well-ventilated place away from ignition sources.[1][3]
-
Dimethoxybenzene Moiety : Dimethoxybenzene isomers are generally considered combustible materials.[4][5] They may be harmful if swallowed and can cause skin and eye irritation.[6][7] Upon combustion, they can release irritating and toxic fumes, including carbon monoxide and carbon dioxide.[5][8]
Based on this analysis, this compound must be handled as a flammable, corrosive, and potentially toxic hazardous waste .
Assumed Hazard Profile Summary
| Hazard Category | Parent Compound Class | Typical GHS Classification | Disposal Implications |
| Flammability | Pyrrolidine Derivatives | Flammable Liquid (Category 2 or 3) | Keep away from all ignition sources; use spark-proof tools and grounded equipment.[2][3][9] |
| Corrosivity | Pyrrolidine | Skin Corrosion (Category 1A) | Requires use of robust PPE, including chemical-resistant gloves and clothing.[2] |
| Toxicity | Pyrrolidine, Dimethoxybenzene | Acute Toxicity (Oral, Inhalation - Category 4), Skin/Eye Irritation | Avoid generating aerosols or dust; handle only in a well-ventilated area or fume hood.[2][7][10] |
| Environmental | Pyrrolidine | Harmful to Aquatic Life (Category 3) | Prohibit any disposal into sewer systems or waterways.[1][2] |
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA defines and regulates hazardous waste from its point of generation to its final disposal.[11][12] Key RCRA requirements for laboratories include a prohibition on drain disposal, mandatory waste documentation, and adherence to specific storage time limits.[11]
-
Occupational Safety and Health Administration (OSHA) : OSHA mandates workplace safety standards, including requirements for personal protective equipment (PPE), employee training on hazardous materials, and the development of emergency response plans.[13][14][15] The OSHA Hazard Communication Standard ensures that personnel are informed about the risks of the chemicals they handle.[15]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and coordinating final disposal.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol provides a direct, actionable plan for the safe handling and disposal of this compound waste.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to create a barrier against chemical exposure.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or degradation before use and dispose of contaminated gloves in accordance with applicable laws.[1][7]
-
Eye/Face Protection : Use chemical safety goggles or a face shield to protect against splashes.[16]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or suit may be necessary.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Stream : Collect waste this compound in a dedicated hazardous waste container.
-
Avoid Incompatibles : Crucially, do not mix this waste with:
-
Point of Generation : Accumulate waste at or near the point of generation, under the direct control of laboratory personnel.[11][12]
Step 3: Waste Container Selection and Labeling
The container must safely hold the waste and clearly communicate its contents and hazards.
-
Container Material : Use a chemically compatible container, such as borosilicate glass or high-density polyethylene (HDPE). The container must be free from damage and have a secure, leak-proof closure.[11][12]
-
Labeling : The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[17]
-
The full chemical name: "Waste this compound" .
-
A clear indication of the hazards: "Flammable, Corrosive, Toxic" .
-
The date of initial accumulation.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Location : The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.[12][17]
-
Containment : Place the waste container in a secondary containment bin to mitigate spills.
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[18]
-
Volume Limits : Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]
Step 5: Final Disposal Coordination
Final disposal must be handled by trained professionals.
-
Contact EHS : When the waste container is approximately 75% full or has reached your institution's storage time limit (often 6-12 months), submit a hazardous waste pickup request through your institution's EHS office.[18]
-
Provide Information : Furnish the EHS office or the licensed hazardous waste contractor with all available information about the waste, including its chemical name and potential hazards.[17]
-
Professional Removal : The final disposal will be carried out by a licensed professional waste disposal service, likely via high-temperature incineration in a facility equipped with an afterburner and scrubber.[1]
Disposal Process Workflow
The following diagram illustrates the lifecycle of this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[1][19]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collection : Using spark-proof tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][9]
-
Decontamination : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Under no circumstances should this chemical be washed down the drain or allowed to evaporate in a fume hood as a method of disposal.[17]
References
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . IDR Environmental Services. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
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OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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1,4-Dimethoxybenzene PubChem Compound Summary . National Center for Biotechnology Information. [Link]
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PYRROLIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. [Link]
-
How to Safely Dispose Hazardous Waste? . HAZWOPER OSHA Training. [Link]
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OSHA and Biohazard Waste Disposal Guidelines . Daniels Health. [Link]
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(2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine PubChem Compound Summary . National Center for Biotechnology Information. [Link]
-
OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]
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Material Safety Data Sheet for 1,3-Dimethoxybenzene . Cole-Parmer. [Link]
-
International Chemical Safety Card for 2-Pyrrolidinone . NIOSH. [Link]
-
Safety data sheet for 2-Pyrrolidinone . Biosolve. [Link]
-
Material Safety Data Sheet for Epidepride . ABX advanced biochemical compounds. [Link]
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- 4. fishersci.es [fishersci.es]
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- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
